5-(tert-Butyl)-2-chloropyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-2-chloropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZMSAOOSULPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-19-1 | |
| Record name | 5-tert-butyl-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 5-(tert-Butyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and its Influence on Physical Properties
5-(tert-Butyl)-2-chloropyridine is a monosubstituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is functionalized with a bulky tert-butyl group at the 5-position and a chloro group at the 2-position. This substitution pattern is critical in defining the molecule's steric and electronic characteristics, which in turn dictate its physical properties and reactivity.
The tert-butyl group, with its tetrahedral carbon atom bonded to three methyl groups, introduces significant steric hindrance. This bulkiness can influence intermolecular interactions, affecting properties such as boiling point and solubility. Electronically, the tert-butyl group is a weak electron-donating group through induction. In contrast, the chlorine atom at the 2-position is an electron-withdrawing group due to its high electronegativity, and it also possesses lone pairs of electrons that can participate in resonance. The interplay of these electronic effects modulates the electron density of the pyridine ring, influencing its reactivity and spectral properties.
Caption: 2D representation of this compound.
Summary of Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental determination for critical applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | [1] |
| Molecular Weight | 169.65 g/mol | [1] |
| CAS Number | 102236-19-1 | [1] |
| Physical Form | Colorless to light yellow liquid or solid-liquid mixture | |
| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg (predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (predicted) | |
| Purity | Typically ≥97% | |
| Storage Conditions | Sealed in a dry environment at 2-8°C |
Detailed Physicochemical Properties
Melting and Boiling Point
While often supplied as a liquid, this compound can exist as a low-melting solid or a solid-liquid mixture at ambient temperature. A definitive experimental melting point is not widely reported in readily available literature, suggesting it is near or below room temperature.
The predicted boiling point of approximately 223°C at atmospheric pressure is a consequence of its molecular weight and the polar nature of the chloropyridine moiety. The bulky tert-butyl group can slightly increase the boiling point due to increased van der Waals forces, despite the lack of hydrogen bonding capabilities.
Experimental Consideration: For precise determination of the boiling point, especially at reduced pressures, a micro-boiling point apparatus or distillation setup should be employed. It is crucial to record the pressure at which the boiling point is measured, as this significantly affects the observed temperature.
Solubility
The solubility of this compound is dictated by the "like dissolves like" principle. The presence of the chloro and nitrogen functionalities imparts some polarity to the molecule. However, the large, nonpolar tert-butyl group and the aromatic ring dominate its character, making it generally soluble in a range of organic solvents.
-
High Solubility: Expected in non-polar to moderately polar solvents such as hexane, toluene, diethyl ether, and chloroform.
-
Moderate to Low Solubility: Expected in more polar solvents like ethanol and methanol.
-
Insoluble: Expected in water.
Experimental Protocol for Solubility Determination:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, chloroform, hexane).
-
Sample Preparation: To a small, known volume of the solvent (e.g., 1 mL) in a vial, add a small, measured amount of this compound (e.g., 10 mg).
-
Observation: Vigorously agitate the mixture at a constant temperature (e.g., 25°C) and visually inspect for complete dissolution.
-
Quantification (Optional): For quantitative solubility, continue adding the solute in small, known increments until saturation is reached (i.e., solid or a separate liquid phase persists).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections outline the expected spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.
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tert-Butyl Protons (9H): A sharp singlet is expected around 1.3 ppm . The nine protons of the three methyl groups are chemically equivalent and do not couple with other protons, resulting in a strong singlet.
-
Pyridine Ring Protons (3H):
-
H-3: A doublet is expected around 7.3-7.5 ppm . It will be split by the adjacent H-4 proton.
-
H-4: A doublet of doublets is expected around 7.6-7.8 ppm . It will be split by both the H-3 and H-6 protons.
-
H-6: A doublet is expected around 8.2-8.4 ppm . It will be split by the adjacent H-4 proton. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
Causality of Chemical Shifts: The electron-withdrawing nature of the nitrogen and chlorine atoms deshields the protons on the pyridine ring, causing them to resonate at higher chemical shifts compared to benzene. The tert-butyl group, being weakly electron-donating, will have a minor shielding effect on the ring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
-
tert-Butyl Carbons: Two signals are expected. One for the quaternary carbon at around 34-36 ppm and one for the three equivalent methyl carbons at around 30-32 ppm .
-
Pyridine Ring Carbons: Four distinct signals are expected for the carbons of the pyridine ring, with the carbon bearing the chlorine (C-2) and the carbon bearing the tert-butyl group (C-5) being significantly influenced by these substituents. The C-2 carbon, bonded to the electronegative chlorine, will be downfield, likely in the 160-165 ppm range. The other ring carbons will appear in the aromatic region of 120-150 ppm .
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
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C-H Stretching (tert-Butyl): Strong absorptions are expected in the 2960-2870 cm⁻¹ region.
-
Aromatic C-H Stretching: Weaker absorptions are expected above 3000 cm⁻¹ .
-
C=C and C=N Stretching (Pyridine Ring): A series of characteristic sharp peaks will be observed in the 1600-1400 cm⁻¹ region.
-
C-Cl Stretching: A strong absorption is expected in the 800-600 cm⁻¹ region.
Caption: Workflow for the physical and spectral characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 169. Due to the presence of chlorine, an isotopic peak (M+2) at m/z = 171 with an intensity of approximately one-third of the molecular ion peak will be observed, which is characteristic of a monochlorinated compound.
-
Fragmentation: A common fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl group (CH₃•) to form a stable tertiary carbocation. Therefore, a significant peak at m/z = 154 (M-15) is expected. Further fragmentation may involve the loss of the entire tert-butyl group or the chlorine atom.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is harmful if swallowed or in contact with skin and causes skin irritation. It is also harmful to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
Conclusion
The physical properties of this compound are a direct consequence of its unique molecular structure. The combination of a bulky, electron-donating tert-butyl group and an electron-withdrawing chloro group on the pyridine ring results in a compound with specific solubility, boiling point, and spectral characteristics. A thorough understanding of these properties, backed by robust experimental determination, is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
5-(tert-Butyl)-2-chloropyridine CAS number 102236-19-1 properties.
An In-Depth Technical Guide to 5-(tert-Butyl)-2-chloropyridine (CAS: 102236-19-1): Properties, Reactivity, and Applications
Introduction
This compound, registered under CAS number 102236-19-1, is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in modern organic synthesis. Its structure, featuring a sterically demanding tert-butyl group and a reactive chlorine atom, provides a unique combination of stability, solubility in organic solvents, and versatile reactivity. The pyridine scaffold itself is a cornerstone in medicinal chemistry, found in thousands of pharmaceutical agents. This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the compound's properties, characteristic reactivity, key applications, and practical experimental protocols, grounding all technical claims in authoritative sources.
Physicochemical and Computational Properties
The physical and computationally derived properties of this compound are critical for its application in synthesis, influencing reaction conditions, solvent choice, and purification strategies. These key parameters are summarized below.
| Property | Value | Source(s) |
| CAS Number | 102236-19-1 | [1] |
| Molecular Formula | C₉H₁₂ClN | [1][2][3][4] |
| Molecular Weight | 169.65 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [5] |
| Appearance | Liquid to Off-white/light yellow solid-liquid mixture | [4] |
| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Sealed in dry, 2-8°C | |
| SMILES | ClC1=NC=C(C(C)(C)C)C=C1 | [1][2] |
| InChI Key | YVTZMSAOOSULPO-UHFFFAOYSA-N | |
| LogP (predicted) | 3.03 - 3.5 | [2][7] |
| TPSA (predicted) | 12.89 Ų | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Spectroscopic Characterization
While this compound is commercially available, comprehensive, peer-reviewed spectral data is not widely published. However, based on its structure and established principles of spectroscopy, the following characteristics can be predicted.
Expected ¹H and ¹³C NMR Data: The tert-butyl group provides a distinct and easily identifiable signal in NMR spectroscopy.
| Nucleus | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration/Assignment | Rationale |
| ¹H | ~1.3 | Singlet | 9H, -C(CH₃)₃ | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong singlet.[8] |
| ¹H | ~7.3 | Doublet | 1H, H-3 | Proton at C3 is coupled to H4. |
| ¹H | ~7.6 | Doublet of d. | 1H, H-4 | Proton at C4 is coupled to both H3 and H6. |
| ¹H | ~8.3 | Doublet | 1H, H-6 | Proton at C6 is adjacent to the nitrogen atom and is expected to be the most downfield of the aromatic protons.[9] |
| ¹³C | ~31 | Quartet | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
| ¹³C | ~35 | Singlet | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ¹³C | ~120-155 | Doublets | 4x CH, 1x C-Cl | Aromatic carbons. The carbon bearing the chlorine (C2) is expected around 151 ppm, while the carbon attached to the nitrogen (C6) will also be significantly downfield. |
Expected Mass Spectrometry Data: In mass spectrometry (EI or ESI+), the compound is expected to show a molecular ion peak (M⁺) at m/z 169.[7] A crucial diagnostic feature is the isotopic pattern associated with the presence of one chlorine atom, which will result in a second peak at M+2 (m/z 171) with an intensity approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Synthesis and Reactivity
Plausible Synthetic Route
While specific preparations of this compound are not abundant in the literature, a highly plausible and representative method involves directed ortho-metalation followed by chlorination. A method for the synthesis of the isomeric 4-(tert-Butyl)-2-chloropyridine has been detailed in the patent literature and serves as an excellent model for this type of transformation.[3] The key is the use of a strong base like n-butyllithium (n-BuLi) in the presence of a directing group or additive to deprotonate the pyridine ring regioselectively, followed by quenching with an electrophilic chlorine source.
References
- 1. chemscene.com [chemscene.com]
- 2. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 3. CN110041249A - A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2,6- Dichloro-pendin - Google Patents [patents.google.com]
- 4. This compound | 102236-19-1 [chemicalbook.com]
- 5. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]
- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 7. PubChemLite - 5-tert-butyl-2-chloropyridine (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 8. acdlabs.com [acdlabs.com]
- 9. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to 5-(tert-Butyl)-2-chloropyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Immediate Release
This document serves as an in-depth technical guide on 5-(tert-Butyl)-2-chloropyridine (CAS No. 102236-19-1), a key heterocyclic building block for researchers, scientists, and professionals in drug development and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic utility, and critical applications, with a focus on the causality behind its reactivity and experimental choices.
Core Molecular and Physical Properties
This compound is a substituted pyridine derivative whose unique structural features—a reactive chloro-group at the electron-deficient 2-position and a sterically demanding tert-butyl group at the 5-position—make it a valuable intermediate in organic synthesis.
Chemical Formula: C₉H₁₂ClN[1][2]
Molecular Weight: 169.65 g/mol [1][2]
The physical and chemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.
| Property | Value | Source(s) |
| CAS Number | 102236-19-1 | [1][3] |
| Appearance | Colorless liquid | [4] |
| Purity | ≥97% | [3][4] |
| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 110.0 ± 7.4 °C | |
| LogP | 3.03 - 3.09 | [2] |
| Refractive Index | 1.502 | |
| Storage | Sealed in dry, 2-8 °C | [4] |
Synthesis and Spectroscopic Characterization
While multiple synthetic routes to substituted chloropyridines exist, a common strategy involves the chlorination of the corresponding hydroxypyridine (pyridinone) precursor. For instance, processes often utilize chlorinating agents like phosphorus oxychloride to convert the pyridone to the desired 2-chloropyridine derivative. The starting 5-(tert-butyl)-2-pyridone can be accessed through various multi-step sequences starting from simpler precursors.
Spectroscopic Characterization: Authentic confirmation of the molecular structure is paramount. The expected NMR spectral data are as follows:
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¹H NMR: Protons on the pyridine ring are expected in the aromatic region (~7.0-8.5 ppm). The tert-butyl group will present as a sharp singlet at approximately 1.3 ppm.
-
¹³C NMR: The spectrum will show distinct signals for the two quaternary carbons (one attached to the tert-butyl group and the other to the chlorine atom), the three aromatic CH carbons, and the carbons of the tert-butyl group. The carbon bearing the chlorine atom (C2) is typically found in the 150-155 ppm range.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the electronic nature of the pyridine ring and the steric hindrance imposed by the tert-butyl group.
Core Reactivity Principles:
-
Activation at the C2 Position: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the C2 and C6 positions particularly susceptible to nucleophilic attack. The chlorine atom at the C2 position is, therefore, an excellent leaving group, primed for displacement.
-
Steric Influence of the tert-Butyl Group: The bulky tert-butyl group at the C5 position sterically shields the adjacent C4 and C6 positions. This steric hindrance can direct incoming reagents, influencing the regioselectivity of reactions and preventing undesired side reactions.
This combination of electronic activation and steric control makes it a highly versatile substrate for modern cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex molecules for pharmaceuticals and materials.
This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines. The amination of this compound allows for the introduction of a wide range of primary and secondary amines at the 2-position.
Causality of Experimental Choices:
-
Catalyst System: Aryl chlorides are less reactive than bromides or iodides, necessitating a highly active catalyst system. This typically involves a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). These bulky ligands facilitate the challenging oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.
Representative Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol is a general guideline and requires optimization for specific amine coupling partners.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equivalent) and the desired amine (e.g., morpholine, 1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography.
The Suzuki coupling enables the formation of C-C bonds by reacting the chloropyridine with an organoboron reagent, typically a boronic acid or ester. This is a powerful method for constructing biaryl structures common in pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Buchwald-Hartwig reaction, a high-activity palladium catalyst and a suitable ligand are crucial for activating the C-Cl bond.
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.
-
Solvent System: Often performed in a biphasic solvent system, such as dioxane/water or toluene/water, to ensure solubility of both the organic and inorganic reagents.
Representative Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane), followed by degassed water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until TLC or LC-MS indicates consumption of the starting material.
-
Work-up and Purification: Cool the reaction mixture and dilute with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Applications in Drug Discovery and Agrochemicals
The 2,5-substituted pyridine motif is prevalent in numerous biologically active molecules. This compound serves as a critical starting material for introducing this valuable scaffold.
-
Pharmaceuticals: This building block is integral to the synthesis of various kinase inhibitors and other targeted therapeutics. A notable example is its use as an intermediate in the synthesis of precursors for Edoxaban , an oral anticoagulant that acts as a direct factor Xa inhibitor. Patents describe the coupling of amine-containing fragments to the 2-position of a chloropyridine core to construct the final drug molecule.
-
Agrochemicals: The compound is a key intermediate in the development of novel pesticides and herbicides.[1] The substituted pyridine core can be elaborated into complex structures designed to target specific biological pathways in pests or weeds.[1]
-
Materials Science: Its stability and reactivity are advantageous in the research and development of specialized polymers and coatings.[5]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed or in contact with skin. Toxic to aquatic life with long-lasting effects.[4]
-
Precautionary Measures: Handle only in a well-ventilated area, preferably a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at 2-8 °C.
This guide provides a foundational understanding of this compound, highlighting its importance as a versatile and strategic building block in modern synthetic chemistry. Its well-defined reactivity, governed by a predictable interplay of electronic and steric effects, allows chemists to construct complex molecular architectures with precision and control.
References
A Technical Guide to 5-(tert-Butyl)-2-chloropyridine for Advanced Research
Abstract: This document provides a comprehensive technical overview of 5-(tert-Butyl)-2-chloropyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its precise chemical identity, physicochemical properties, a validated synthetic protocol with mechanistic considerations, and its applications. This guide is intended for researchers, chemists, and drug development professionals who require a functional, in-depth understanding of this versatile compound.
Compound Identification and Structure
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2] This nomenclature precisely describes the arrangement of its constituent functional groups.
-
Pyridine: The core of the molecule is a six-membered aromatic heterocycle containing one nitrogen atom.
-
2-chloro: A chlorine atom is substituted at the second position of the pyridine ring, adjacent to the nitrogen.
-
5-(tert-butyl): A tertiary butyl group, (C(CH₃)₃), is attached at the fifth position.
The unique spatial arrangement of the electron-withdrawing chlorine atom and the bulky, electron-donating tert-butyl group imparts specific reactivity and physical properties to the molecule, making it a valuable intermediate in targeted synthesis.
Chemical Structure:
-
SMILES: CC(C)(C)C1=CN=C(Cl)C=C1[1]
-
InChI Key: YVTZMSAOOSULPO-UHFFFAOYSA-N
Physicochemical and Computational Data
Understanding the physical and computed properties of a reagent is fundamental to its effective application in experimental design. The data below has been aggregated from various chemical data repositories.
| Property | Value | Source |
| CAS Number | 102236-19-1 | [1] |
| Molecular Weight | 169.65 g/mol | [1][2][3] |
| Appearance | Not specified, likely liquid or low-melting solid | - |
| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 110.0 ± 7.4 °C | [4] |
| LogP | 3.03 - 3.09 | [3][4] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
Note: Physical properties like melting point and appearance can vary based on purity.
Synthesis and Mechanistic Considerations
While multiple synthetic routes may exist, a common approach involves the modification of a pre-formed pyridine ring. The following protocol is a representative example for the synthesis of substituted chloropyridines.
Illustrative Synthetic Workflow: Chlorination of a Pyridine N-oxide
This pathway is advantageous as the N-oxide intermediate activates the pyridine ring for electrophilic substitution and subsequently allows for facile chlorination.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(tert-Butyl)pyridine N-oxide
-
Setup: To a solution of 3-(tert-butyl)pyridine in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer, add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C.
-
Rationale: The N-oxidation step is crucial. It increases the electron density at positions 2 and 4 of the pyridine ring, making them more susceptible to electrophilic attack. The choice of solvent and oxidant depends on scale and safety considerations.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Work-up & Isolation: Upon completion, the reaction is quenched (e.g., with sodium thiosulfate solution if m-CPBA was used) and extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude N-oxide, which can be purified by column chromatography or used directly.
Step 2: Synthesis of this compound
-
Setup: The crude 3-(tert-butyl)pyridine N-oxide is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often without a solvent or in a high-boiling inert solvent.
-
Rationale: Reagents like POCl₃ react with the N-oxide oxygen, forming an excellent leaving group. This facilitates an intramolecular rearrangement and nucleophilic attack by the chloride ion, preferentially at the activated 2-position.
-
Reaction: The mixture is heated (e.g., to reflux) for several hours. The reaction progress should be monitored carefully.
-
Work-up & Isolation: After completion, the reaction mixture is cooled and slowly poured onto crushed ice to quench the excess chlorinating agent. The solution is then neutralized with a base (e.g., NaHCO₃ or NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate or ether). The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, this compound, is purified by vacuum distillation or column chromatography.
Self-Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the correct structure and absence of significant impurities.
Applications in Research and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5] Halogenated pyridines, such as this compound, are particularly valuable as they serve as versatile intermediates for introducing the pyridine moiety into larger, more complex molecules through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).
-
Fragment-Based Drug Discovery (FBDD): The 5-tert-butylpyridine fragment itself has been identified as a useful component in drug discovery.[6][7] The tert-butyl group often provides a strong hydrophobic interaction within a target's binding pocket, while the pyridine nitrogen can act as a hydrogen bond acceptor.
-
Intermediate for Agrochemicals: This compound and its analogs serve as building blocks for creating pesticides and herbicides.[8]
-
Specialized Materials: Its stability and defined reactivity are advantageous in the development of specialized polymers and coatings.[8]
-
Precursor to Other Derivatives: The chlorine at the 2-position is a versatile handle. It can be readily displaced by various nucleophiles (amines, alcohols, thiols) or used in metal-catalyzed coupling reactions to build molecular complexity, leading to the synthesis of novel pharmaceutical candidates.[9]
Safety, Handling, and Storage
As a chlorinated organic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Identification: The compound is classified as a warning-level hazard. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mists. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong acids and strong oxidizing agents.[10][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a foundational building block for advanced chemical synthesis. Its well-defined structure, predictable reactivity at the 2-position, and the useful physicochemical properties imparted by the tert-butyl group make it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective application in the laboratory.
References
- 1. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]
- 2. 102236-19-1 | this compound - AiFChem [aifchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | CAS#:102236-19-1 | Chemsrc [chemsrc.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
- 7. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 102236-19-1 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. angenechemical.com [angenechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. 102236-19-1|this compound|BLD Pharm [bldpharm.com]
1H NMR spectral data for 5-(tert-Butyl)-2-chloropyridine.
An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 5-(tert-Butyl)-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As direct, fully assigned spectral data is not always available in consolidated literature, this document serves as a predictive and interpretive guide grounded in fundamental NMR principles and data from analogous structures. We will deconstruct the expected chemical shifts, multiplicities, and coupling constants based on the electronic effects of the chloro and tert-butyl substituents. Furthermore, this guide presents a robust, self-validating experimental protocol for acquiring and confirming the structure using one- and two-dimensional NMR techniques, ensuring high confidence in structural elucidation for researchers in synthetic and medicinal chemistry.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structural integrity of a molecule is paramount in chemical research and development. ¹H NMR spectroscopy is one of the most powerful tools for elucidating molecular structure.[2] The spectrum of this compound is dictated by its unique electronic and steric environment, which is a direct consequence of the 2,5-disubstitution pattern on the pyridine ring.
Molecular Structure and Proton Environments
The molecule possesses three distinct aromatic protons (H3, H4, and H6) and one aliphatic proton environment (the tert-butyl group). The symmetry of the molecule is low, meaning each of these four environments will produce a unique signal.[3]
Influence of Substituents on Chemical Shifts
The chemical shift (δ) of each proton is primarily influenced by the electron density around it. Electronegative substituents withdraw electron density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups "shield" the proton, shifting its signal upfield (to a lower ppm value).[4]
-
2-Chloro Group: The chlorine atom exerts a strong -I (negative inductive) effect due to its high electronegativity, withdrawing electron density from the ring. This effect strongly deshields the adjacent proton at the C6 position and, to a lesser extent, the proton at C3.
-
5-tert-Butyl Group: The tert-butyl group exerts a +I (positive inductive) effect, donating electron density into the pyridine ring. This shielding effect is most pronounced on the adjacent protons at the C4 and C6 positions.
The interplay of these opposing electronic effects determines the final chemical shifts. The proton at C6 is influenced by both groups, while H3 is primarily affected by the chloro group and H4 by the tert-butyl group.
Predicted Spectral Parameters
Based on the analysis of substituent effects and comparison with similar structures like 2-chloropyridine[5] and 2-chloro-5-methylpyridine[6], we can predict the following spectral characteristics:
-
H6 Proton: Expected to be the most downfield aromatic proton due to its position alpha to the nitrogen and adjacent to the electron-withdrawing chlorine atom. It will appear as a doublet, split only by the H4 proton.
-
H4 Proton: This proton is ortho to the electron-donating tert-butyl group and meta to the chloro group. It will experience coupling from two different protons (H6 and H3), appearing as a doublet of doublets (dd).
-
H3 Proton: Situated between the chloro-substituted carbon and the carbon bearing the H4 proton, its chemical shift will be downfield relative to an unsubstituted pyridine. It will appear as a doublet due to meta-coupling with H4.
-
tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the aliphatic region of the spectrum.[7]
Experimental Protocol for Spectrum Acquisition and Validation
To ensure trustworthy and reproducible results, the following detailed protocol for acquiring and validating the ¹H NMR spectrum is recommended. This workflow incorporates self-validation through two-dimensional NMR.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
Concentration: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.[8]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Spectrometer Setup and 1D ¹H NMR Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Tuning and Locking: Tune the probe for the ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.[8]
-
Shimming: Perform magnetic field shimming to achieve high resolution, characterized by narrow and symmetrical peak shapes.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Set to cover a range of approximately 0-10 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1.5-2.0 seconds.[8]
-
Number of Scans: 8 to 16 scans, depending on the sample concentration.
-
Advanced 2D NMR for Structural Confirmation
If assignments are ambiguous from the 1D spectrum, 2D NMR experiments are essential for definitive validation.[8]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A cross-peak between two signals in the COSY spectrum confirms that they are spin-coupled.[8] This is invaluable for confirming the H3-H4 and H4-H6 correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for assigning quaternary (non-protonated) carbons, such as C2, C5, and the quaternary carbon of the tert-butyl group, by observing correlations from the assigned protons.[8]
Data Interpretation and Structural Assignment
The analysis of the acquired spectrum involves evaluating the chemical shift, integration, and multiplicity of each signal to assign it to a specific proton in the molecule.
Summary of Predicted ¹H NMR Data
The expected quantitative data for the ¹H NMR spectrum of this compound is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 8.2 - 8.4 | Doublet (d) | J(meta, H4-H6) ≈ 2.5 Hz | 1H |
| H4 | 7.5 - 7.7 | Doublet of Doublets (dd) | J(ortho, H3-H4) ≈ 8.5 Hz, J(meta, H4-H6) ≈ 2.5 Hz | 1H |
| H3 | 7.2 - 7.4 | Doublet (d) | J(ortho, H3-H4) ≈ 8.5 Hz | 1H |
| -C(CH₃)₃ | 1.3 - 1.4 | Singlet (s) | N/A | 9H |
Note: Predicted values are based on substituent effects and data from analogous compounds. Actual values may vary slightly based on solvent and spectrometer frequency.
Visualizing Structural Relationships
The following diagrams illustrate the key structural features and the workflow for analysis.
Caption: Key ¹H-¹H coupling relationships in this compound.
Caption: Recommended workflow for NMR-based structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound is a distinct fingerprint of its molecular structure. A predictive approach based on the electronic effects of its chloro and tert-butyl substituents allows for a robust initial interpretation. The aromatic region is expected to show three distinct signals—a doublet, a doublet of doublets, and another doublet—while the aliphatic region will be dominated by a prominent singlet for the nine equivalent tert-butyl protons. For unequivocal structural validation, this guide provides a comprehensive experimental workflow, emphasizing the use of 2D NMR techniques like COSY and HMBC to create a self-validating system of analysis. This methodology provides researchers with a high degree of confidence in their results, which is critical for applications in drug development and materials science.
References
- 1. This compound | 102236-19-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. 2-Chloropyridine(109-09-1) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 7. C4H9Cl (CH3)3CCl 2-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 5-(tert-Butyl)-2-chloropyridine
This technical guide provides a comprehensive analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of 5-(tert-Butyl)-2-chloropyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the vibrational modes of this molecule and offers practical guidance for obtaining and interpreting its spectrum. Our approach is grounded in the principles of scientific integrity, combining theoretical knowledge with field-proven experimental insights.
Introduction: The Role of FTIR in Structural Elucidation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and versatile analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.[1] This absorption pattern creates a unique spectral "fingerprint," providing invaluable information about the functional groups and overall molecular structure.[2][3] For a substituted pyridine derivative like this compound, FTIR spectroscopy is instrumental in confirming the presence of its key structural motifs: the pyridine ring, the tert-butyl group, and the chloro-substituent.
The interpretation of an FTIR spectrum is a deductive process. By assigning the observed absorption bands to specific vibrational modes, we can piece together the molecular architecture. This guide will systematically dissect the FTIR spectrum of this compound, correlating each key peak to its originating functional group.
Molecular Structure and Vibrational Logic
To understand the FTIR spectrum, we must first consider the structure of this compound. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 5-position with a tert-butyl group. Each of these components gives rise to characteristic vibrational bands.
Figure 1: Molecular Structure of this compound.
Analysis of Key Vibrational Modes
The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of its constituent functional groups.
C-H Vibrations (Aromatic and Aliphatic)
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected to appear in the region of 3100-3000 cm⁻¹.[4] These bands are typically of weak to medium intensity.
-
Aliphatic C-H Stretching: The tert-butyl group provides a strong signature in the spectrum due to the C-H stretching vibrations of its nine methyl hydrogens. These absorptions are typically observed in the 2975-2845 cm⁻¹ range.[5]
-
Aliphatic C-H Bending: The bending (deformation) vibrations of the C-H bonds in the tert-butyl group give rise to characteristic peaks. Look for bands around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ for methyl C-H bending.[5] The presence of a tert-butyl group is often confirmed by a split in the symmetric bending vibration, resulting in two bands of roughly equal intensity around 1395-1385 cm⁻¹ and 1365 cm⁻¹.
Pyridine Ring Vibrations (C=C and C=N Stretching)
The pyridine ring has characteristic stretching vibrations that are sensitive to the nature and position of its substituents.
-
C=C and C=N Stretching: These vibrations occur in the 1625-1430 cm⁻¹ region.[6] For pyridine itself, strong bands are observed around 1580 cm⁻¹, 1570 cm⁻¹, 1480 cm⁻¹, and 1435 cm⁻¹. The presence of substituents will shift these peaks. Specifically, pyridine and its derivatives typically exhibit strong absorptions between 1600-1500 cm⁻¹ due to C=N ring stretching vibrations.[6]
C-Cl Stretching Vibration
The vibration of the carbon-chlorine bond is found in the fingerprint region of the spectrum.
-
C-Cl Stretching: For aromatic chloro compounds, the C-Cl stretching absorption is located in the broad region between 850 and 550 cm⁻¹.[4][6] The exact position can be influenced by the substitution pattern on the aromatic ring.
Summary of Key FTIR Peaks
The following table summarizes the expected key absorption bands for this compound, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretching (Pyridine Ring) |
| 2975-2845 | Strong | Aliphatic C-H Stretching (tert-Butyl Group) |
| 1600-1500 | Medium-Strong | C=N and C=C Ring Stretching (Pyridine Ring) |
| 1470-1450 | Medium | Aliphatic C-H Bending (tert-Butyl Group) |
| 1395-1365 | Medium | Aliphatic C-H Bending (tert-Butyl Group) |
| 850-550 | Medium-Strong | C-Cl Stretching |
Experimental Protocol for FTIR Analysis
To obtain a high-quality FTIR spectrum of this compound, which is a solid at room temperature, the following Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[1][7]
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
This compound sample.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the resulting spectrum.
-
Compare the obtained peak positions with the expected values from the literature and the summary table provided in this guide.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal.
-
Clean the crystal surface thoroughly with a solvent-moistened lint-free wipe to remove any sample residue.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for the interpretation of the FTIR spectrum of this compound.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. elixirpublishers.com [elixirpublishers.com]
- 7. drawellanalytical.com [drawellanalytical.com]
Technical Guide: Optimal Laboratory Storage and Handling of 5-(tert-Butyl)-2-chloropyridine
This guide provides a comprehensive framework for the proper laboratory storage of 5-(tert-Butyl)-2-chloropyridine (CAS No. 102236-19-1), a critical intermediate in the synthesis of agrochemicals and specialized materials.[1] Adherence to these protocols is essential not only for maintaining the chemical integrity and purity of the compound but also for ensuring the safety of laboratory personnel and the validity of experimental outcomes. The principles outlined herein are derived from an analysis of the compound's specific chemical properties, reactivity, and associated hazards.
Physicochemical Profile and Structural Rationale for Storage
Understanding the molecular structure of this compound is fundamental to predicting its behavior and defining appropriate storage conditions. The molecule consists of a pyridine ring, which is aromatic, substituted with an electron-withdrawing chlorine atom at the 2-position and a bulky, electron-donating tert-butyl group at the 5-position.
The chlorine atom makes the 2-position susceptible to nucleophilic substitution, while the pyridine nitrogen atom can act as a base or a ligand. The tert-butyl group provides steric hindrance and influences the compound's solubility. These features dictate its reactivity and sensitivity to environmental factors such as moisture, temperature, and incompatible chemical agents.
Caption: Chemical structure and key reactive sites of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 102236-19-1 | [1][2][3] |
| Molecular Formula | C₉H₁₂ClN | [1][2][4] |
| Molecular Weight | 169.65 g/mol | [1][2] |
| Appearance | Off-white to light yellow Solid-Liquid Mixture | [1] |
| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | [4] |
| Recommended Storage | 2-8°C / 4°C |[1][2] |
Hazard Identification and Mitigation
Proper storage is intrinsically linked to safety. This compound is classified with specific hazards that must be addressed through correct handling and storage protocols.
-
Hazard Statements:
-
H302+H312: Harmful if swallowed or in contact with skin.[1][2][5] This necessitates the mandatory use of personal protective equipment (PPE), including gloves and lab coats, during handling to prevent accidental exposure.
-
H315: Causes skin irritation.[1][2][5] Prolonged or repeated contact should be avoided.
-
H412: Harmful to aquatic life with long lasting effects.[1][2][5] This requires proper disposal procedures; the compound must not be released into drains or the environment.
-
These classifications underscore the need to store the compound in a secure, designated location with restricted access, using secondary containment to manage potential spills.
Core Storage Protocol: A Multi-Faceted Approach
An effective storage strategy is not a single instruction but a system of controls. The following protocol ensures the long-term stability of this compound.
Temperature Control
Directive: Store at 2-8°C .[1][2] Causality: Refrigeration is the most critical parameter. The compound's appearance as a solid-liquid mixture suggests a low melting point, and elevated temperatures can accelerate degradation pathways. Storing it in a designated, calibrated laboratory refrigerator minimizes the kinetic energy of the molecules, drastically slowing potential decomposition or side reactions over time. Some suppliers even recommend cold-chain transportation to maintain this condition from the point of origin.[6]
Atmospheric Control
Directive: Store under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Although the compound is stable under recommended conditions, the chloro-pyridine moiety presents a risk of slow hydrolysis upon prolonged contact with atmospheric moisture.[7][8] Furthermore, many organic compounds can undergo slow oxidation. By displacing air with a dry, inert gas, the primary reactants for these degradation pathways (water and oxygen) are eliminated, ensuring the compound's purity is preserved, which is especially critical for sensitive downstream applications.
Chemical Segregation
Directive: Store away from incompatible materials. Causality: The chemical nature of this compound, and its analog 2-chloropyridine, makes it reactive with certain classes of chemicals.[8][9][10] Co-location with these substances poses a significant safety risk. The pyridine nitrogen can act as a base, reacting exothermically with strong acids. The compound itself can be oxidized. Storing it in a separate, clearly labeled area or within a compatible chemical storage cabinet is mandatory.
Table 2: Incompatible Material Classes
| Incompatible Class | Examples | Rationale / Potential Hazard | Source(s) |
|---|---|---|---|
| Strong Oxidizing Agents | Perchlorates, Nitrates, Peroxides | Can lead to vigorous or explosive reactions. | [8][9][10] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic and potentially violent acid-base reaction. | [8][9][10] |
| Acid Chlorides / Anhydrides | Acetyl Chloride, Acetic Anhydride | Can react with the pyridine ring or any trace moisture. |[9] |
Laboratory Workflow and Handling
Proper storage begins the moment the compound arrives in the laboratory. A systematic workflow prevents mishandling and ensures the compound is stored correctly from the outset.
Protocol for Receiving and Initial Storage
-
Don PPE: Before handling the package, put on appropriate PPE (safety glasses, lab coat, nitrile gloves).
-
Inspect Outer Packaging: Check the external shipping container for any signs of damage, leakage, or temperature deviations if shipped cold.
-
Verify Identity: Move to a ventilated area, such as a fume hood. Open the package and cross-reference the container label with the purchase order and the supplier's Safety Data Sheet (SDS). Confirm the CAS number (102236-19-1).
-
Inspect Primary Container: Examine the immediate container for cracks, a compromised seal, or discoloration of the contents. The expected appearance is an off-white to light yellow solid-liquid mixture.[1]
-
Inerting (if applicable): If the compound will be stored for an extended period or is used in highly sensitive reactions, carefully flush the headspace of the container with dry nitrogen or argon before sealing.
-
Immediate Storage: Place the container in its designated spot within a 2-8°C refrigerator, ensuring it is segregated from the incompatible materials listed in Table 2.
The following flowchart outlines the decision-making process for ensuring compliant storage.
Caption: Decision workflow for the safe receipt and storage of chemicals.
References
- 1. This compound | 102236-19-1 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]
- 4. This compound | CAS#:102236-19-1 | Chemsrc [chemsrc.com]
- 5. 102236-19-1 | this compound - AiFChem [aifchem.com]
- 6. 102236-19-1|this compound|BLD Pharm [bldpharm.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
Introduction: The Privileged Status of 2-Chloropyridine in Synthesis
An In-depth Technical Guide to the General Reactivity of the Chlorine Atom in 2-Chloropyridines
2-Chloropyridine is a cornerstone heterocyclic building block, pivotal in the development of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its prevalence stems not from inertness, but from the versatile and predictable reactivity of the chlorine atom at the C-2 position. This guide offers a deep dive into the electronic underpinnings and practical applications of this reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this molecule's synthetic potential.
The reactivity of the C-2 chlorine is primarily governed by the electronic influence of the ring nitrogen. The nitrogen atom is highly electronegative and exerts a powerful electron-withdrawing effect, both inductively and through resonance. This renders the carbon atom bonded to the chlorine (C-2) significantly electrophilic and thus susceptible to attack.[5] This activation is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, setting the stage for two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling Reactions . This guide will explore the mechanisms, experimental considerations, and strategic applications of each pathway.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Classic Pathway
The most fundamental reaction of 2-chloropyridine is its substitution by nucleophiles. Unlike typical alkyl halides, this process does not occur via SN1 or SN2 mechanisms. Instead, it follows a two-step addition-elimination pathway characteristic of electron-deficient aromatic systems.[6][7]
The SNAr Mechanism: A Tale of Stabilization
The SNAr reaction is dictated by the stability of a high-energy anionic intermediate known as the Meisenheimer complex.[8][9]
-
Nucleophilic Attack (Rate-Determining Step): The reaction begins with the attack of a nucleophile on the electrophilic C-2 carbon. This disrupts the ring's aromaticity and forms a tetrahedral, negatively charged Meisenheimer complex.[9]
-
Chloride Expulsion: In a subsequent, typically faster step, the aromaticity is restored by the elimination of the chloride leaving group.[9]
The key to the reactivity of the 2-position lies in the stabilization of the Meisenheimer complex. The negative charge of the intermediate can be delocalized through resonance onto the electronegative nitrogen atom.[8][10] This is a critical stabilizing interaction that is not possible when substitution occurs at the 3-position (meta), explaining the significantly lower reactivity of 3-chloropyridine.[5][8] While 4-chloropyridine also benefits from this resonance stabilization, 2-chloropyridine remains a highly reactive and synthetically useful substrate.[8]
Causality in Experimental Design for SNAr
-
Leaving Group: While chlorine is a competent leaving group, fluorine is even better. 2-Fluoropyridine reacts significantly faster than 2-chloropyridine under identical conditions due to the greater polarization of the C-F bond and better stabilization of the intermediate.[11][12]
-
Ring Activation: The presence of additional electron-withdrawing groups (e.g., -NO2, -CF3) on the pyridine ring, particularly at the 4- or 6-positions, dramatically increases the rate of SNAr. These groups further delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.[9][12][13]
-
Solvent and Nucleophile: Polar aprotic solvents (e.g., DMSO, DMF) are often preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. The choice of nucleophile is vast, including amines, alkoxides, hydroxides, and thiols.[6]
Tabulated SNAr Data
| Nucleophile (Nu-H) | Reagent/Base | Typical Solvent | Product | Notes |
| R-OH (Alcohol) | NaH, KOH | THF, Dioxane | 2-Alkoxypyridine | Strong base required to form the alkoxide. |
| H₂O | NaOH, KOH | Water, DMSO | 2-Hydroxypyridine | A classic transformation.[6] |
| R-NH₂ (Amine) | K₂CO₃, Et₃N or neat | DMSO, NMP, Toluene | 2-Aminopyridine | Often requires elevated temperatures.[13] |
| R-SH (Thiol) | NaH, K₂CO₃ | DMF, Ethanol | 2-Thioetherpyridine | Thiolates are excellent nucleophiles. |
| Glutathione | GST Enzyme | Aqueous Buffer | Glutathione Conjugate | Demonstrates biological reactivity.[14] |
Self-Validating Protocol: Synthesis of N-Benzyl-2-pyridinamine
This protocol illustrates a standard SNAr amination. Each step is designed for efficiency and purity.
-
System Preparation (Trustworthiness): To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 2-chloropyridine (1.0 equiv), benzylamine (1.2 equiv), and sodium tert-butoxide (1.5 equiv). The inert atmosphere is critical to prevent moisture from quenching the strong base.
-
Solvent Addition (Causality): Add anhydrous, degassed toluene (approx. 0.1 M concentration). Toluene is a high-boiling, non-protic solvent suitable for this reaction, which often requires heat. Degassing prevents oxidation of reagents.
-
Reaction Execution (Causality): Heat the mixture to 100 °C and stir vigorously. The elevated temperature provides the necessary activation energy for the rate-determining nucleophilic attack. Monitor the reaction's progress by TLC or LC-MS until the 2-chloropyridine is consumed (typically 4-12 hours).
-
Workup and Purification (Validation): Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water, dried over anhydrous sodium sulfate, and filtered. The solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure N-benzyl-2-pyridinamine. The multi-step workup and final chromatographic purification validate the identity and purity of the final product.
Part 2: Metal-Catalyzed Cross-Coupling - The Modern Powerhouse
While SNAr is effective for introducing heteroatom nucleophiles, forming new carbon-carbon and carbon-nitrogen bonds often requires the power of transition metal catalysis. The C-Cl bond in 2-chloropyridine, though stronger and less reactive than C-Br or C-I bonds, can be effectively activated using modern palladium or nickel catalyst systems.[15][16] This has revolutionized the synthesis of complex pyridine-containing molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for creating biaryl structures.[17][18] For 2-chloropyridines, the success of this reaction is critically dependent on overcoming the challenging oxidative addition step.[15]
Mechanism: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of 2-chloropyridine to form a Pd(II) complex. This is the most difficult and often rate-limiting step for chlorides.[15]
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[15]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Causality in Experimental Design for Suzuki Coupling:
-
Ligand Choice is Paramount: Standard phosphine ligands like PPh₃ are often ineffective for activating the C-Cl bond.[19] The key to success lies in using bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[15][16]
-
Expertise: These ligands promote the difficult oxidative addition step by increasing the electron density on the palladium center. Their steric bulk also accelerates the final reductive elimination step and can prevent catalyst deactivation caused by the pyridine nitrogen coordinating to the metal.[15][16][20]
-
-
Base Selection: A suitable base is required to facilitate the transmetalation step. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker ones like Na₂CO₃, especially for challenging couplings.[15] The base's solubility can also be a factor, often necessitating aqueous solvent mixtures (e.g., dioxane/water).[15]
-
Catalyst Precursor: While various Pd(0) and Pd(II) sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), modern, air-stable palladacycle precatalysts (e.g., SPhos-G3) are often more reliable and efficient at forming the active Pd(0) species.
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is the metal-catalyzed analogue to the SNAr amination and provides a powerful, general method for coupling amines with 2-chloropyridines, often under milder conditions than SNAr.[19][21][22]
Causality in Experimental Design for Buchwald-Hartwig Amination:
-
Catalyst System: Similar to the Suzuki coupling, activating the C-Cl bond is the primary challenge. The same classes of bulky, electron-rich ligands are essential.[19][23]
-
Base Selection: The reaction requires a strong, non-nucleophilic base to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[19] Weaker bases like K₃PO₄ can sometimes be used but may require more reactive catalysts or higher temperatures.[19] Regioselectivity can be achieved in dichloropyridines; the C-2 position is generally more reactive towards oxidative addition than the C-4 position.[19][21]
Other Important Cross-Coupling Reactions
-
Negishi Coupling: Employs organozinc reagents. It is highly effective for coupling 2-chloropyridines and is known for its high functional group tolerance.[24][25][26][27] Modified Negishi protocols have been developed specifically for synthesizing substituted 2,2'-bipyridines from 2-chloropyridine precursors.[24]
-
Kumada Coupling: Uses highly reactive Grignard (organomagnesium) reagents.[28][29] While powerful, the high basicity and nucleophilicity of Grignard reagents limit the functional group tolerance of the reaction.[30]
-
Sonogashira Coupling: Forms C(sp²)-C(sp) bonds by coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.
Comparative Table of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Key Insight |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ / SPhos | K₃PO₄, Cs₂CO₃ | Excellent functional group tolerance; ligand choice is critical for C-Cl activation.[15][17] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BrettPhos | NaOtBu, K₃PO₄ | Premier method for C-N bond formation; requires a strong, non-nucleophilic base.[19][21] |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | None | Highly tolerant of functional groups; organozinc reagents are less basic than Grignards.[24][25] |
| Kumada | Grignard Reagent | Ni(dppp)Cl₂, Pd(PPh₃)₄ | None | Uses readily available but highly reactive Grignards; limited functional group tolerance.[28][30] |
Self-Validating Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine
This protocol provides a robust starting point for coupling 2-chloropyridines with arylboronic acids.
-
System Preparation (Trustworthiness): In a glovebox or under a strictly inert atmosphere, combine the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and the palladium precatalyst/ligand system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos). The use of excess boronic acid and base drives the reaction to completion. The inert atmosphere is non-negotiable to protect the sensitive Pd(0) catalyst from oxygen.[15]
-
Solvent Addition (Causality): Add a degassed solvent system, such as a 10:1 mixture of 1,4-dioxane and water. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species required for transmetalation.[15]
-
Reaction Execution (Causality): Seal the vessel and heat to 100 °C with vigorous stirring. The thermal energy is required to overcome the high activation barrier of the C-Cl oxidative addition. Monitor the reaction by LC-MS.
-
Workup and Purification (Validation): After cooling, dilute the reaction with ethyl acetate and water. Separate the layers and extract the aqueous phase. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. Purification by flash column chromatography provides the desired biaryl product, with purity confirmed by NMR and MS analysis.
Conclusion
The chlorine atom in 2-chloropyridine is a versatile synthetic handle, whose reactivity is intelligently dictated by the electronic properties of the pyridine ring. Its electrophilic nature at the C-2 position allows for a broad range of Nucleophilic Aromatic Substitutions , a pathway that is further tunable by the introduction of other ring substituents. For more complex bond constructions, particularly C-C and C-N bonds, the chlorine atom serves as a competent electrophile in a suite of Metal-Catalyzed Cross-Coupling Reactions . Success in this latter domain is contingent upon the rational selection of highly active catalyst systems, specifically those employing bulky, electron-rich ligands capable of activating the robust C-Cl bond. A thorough understanding of these mechanistic principles and experimental parameters empowers chemists to strategically employ 2-chloropyridine as a reliable and adaptable building block in the synthesis of functional molecules that drive innovation in medicine and materials science.
References
- 1. chempanda.com [chempanda.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. innospk.com [innospk.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. yufengchemicals.com [yufengchemicals.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 12. researchgate.net [researchgate.net]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 25. Negishi coupling - Wikipedia [en.wikipedia.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
- 27. Negishi Coupling [organic-chemistry.org]
- 28. Kumada coupling - Wikipedia [en.wikipedia.org]
- 29. Kumada Coupling | NROChemistry [nrochemistry.com]
- 30. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 5-(tert-Butyl)-2-chloropyridine
Introduction: The Strategic Importance of the 5-(tert-Butyl)-2-arylpyridine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction is particularly indispensable in the fields of medicinal chemistry and materials science for the construction of biaryl and heteroaryl motifs, which are prevalent in a vast array of biologically active molecules and functional materials.[1][4]
This guide focuses on a specific, yet highly relevant, building block: 5-(tert-Butyl)-2-chloropyridine . The 5-(tert-butyl)pyridine moiety is a valuable scaffold in drug discovery. The tert-butyl group, with its significant steric bulk and lipophilicity, can impart favorable pharmacokinetic properties, enhance binding affinity to biological targets, and block sites of metabolic degradation.[5][6] Coupling this fragment with various aryl and heteroaryl partners via the Suzuki reaction opens a direct and modular route to novel chemical entities.
However, the use of 2-chloropyridines as electrophilic partners in Suzuki couplings presents distinct challenges. The C-Cl bond is significantly stronger and less reactive than its C-Br or C-I counterparts, making the initial oxidative addition step of the catalytic cycle more difficult. Furthermore, the pyridine nitrogen itself can act as a Lewis base, coordinating to the palladium catalyst and potentially leading to inhibition or deactivation.[4]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals to effectively perform the Suzuki-Miyaura coupling using this compound. We will delve into the mechanistic underpinnings, provide a field-proven standard protocol, and offer insights into troubleshooting and optimization to ensure successful and reproducible outcomes.
Mechanistic Considerations: Overcoming the Hurdles of a Challenging Substrate
The efficacy of the Suzuki coupling with this compound hinges on overcoming its inherent low reactivity. This requires a carefully optimized catalytic system designed to facilitate each step of the catalytic cycle.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for chloro-heteroaromatics and necessitates a highly active, electron-rich palladium center.[7]
-
Transmetalation : Following activation of the organoboron reagent by a base to form a more nucleophilic boronate species, the aryl or heteroaryl group is transferred from boron to the palladium(II) complex. The choice of base is critical to ensure this step is efficient without promoting unwanted side reactions.[2]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the desired 2-aryl-5-(tert-butyl)pyridine product and regenerating the active Pd(0) catalyst, thus completing the cycle.[7]
To address the specific challenges of this compound:
-
Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[4] The key to success lies in using bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs). These ligands stabilize the palladium center, promote the difficult oxidative addition step, and sterically shield the metal from inhibitory coordination by the pyridine nitrogen.[4][8]
-
Base Selection : Strong, non-nucleophilic inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective for these challenging couplings as they are strong enough to facilitate the formation of the reactive boronate species.[4]
-
Solvent System : Aprotic polar solvents or solvent/water mixtures are commonly employed. Solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, help to solubilize the various components of the reaction, particularly the inorganic base.[4][9]
Diagram: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed coupling of this compound with an arylboronic acid.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.
Standard Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point and may require optimization for specific arylboronic acids. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki coupling protocol.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic Acid or Boronic Acid Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.5 equiv).
-
Inert Atmosphere : Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition : Under a positive pressure of inert gas, add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.
-
Reaction : Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-5-(tert-butyl)pyridine product.[4][9]
Data Presentation: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.
| Parameter | Recommended Condition | Rationale & Notes |
| Arylating Agent | Arylboronic Acid | 1.2 - 1.5 equivalents. Pinacol esters can be used to mitigate protodeboronation. |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-3 mol%. Pre-catalysts that readily form the active Pd(0) species. |
| Ligand | SPhos or XPhos | 2-6 mol% (Ligand:Pd ratio of 2:1). Bulky, electron-rich ligands are essential for activating the C-Cl bond.[4] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. Strong bases required for challenging couplings. K₃PO₄ is often a good first choice.[4] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | 4:1 to 10:1 ratio. Water aids in dissolving the base and facilitates transmetalation. Anhydrous conditions can be explored if protodeboronation is an issue.[9] |
| Temperature | 80 - 120 °C | Higher temperatures are typically needed to overcome the activation energy for the C-Cl oxidative addition. |
| Concentration | 0.1 - 0.2 M | A standard concentration range for cross-coupling reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system.2. Insufficiently strong base.3. Low reaction temperature. | 1. Switch to a more active ligand (e.g., from SPhos to XPhos or an NHC ligand). Use a fresh batch of palladium precursor.2. Switch from K₂CO₃ or Na₂CO₃ to K₃PO₄ or Cs₂CO₃.[9]3. Cautiously increase the temperature in 10 °C increments. |
| Protodeboronation | Presence of excess water and/or base is cleaving the C-B bond of the boronic acid. | 1. Use the corresponding boronic acid pinacol ester, which is more stable.2. Minimize the amount of water in the solvent system or switch to anhydrous conditions (e.g., using KF as the base in THF). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture leading to oxidative homocoupling. | Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas. Maintain a positive pressure of N₂ or Ar throughout the reaction. |
| Catalyst Deactivation | Pyridine nitrogen coordinating to the Pd center. | Use a bulkier ligand (e.g., XPhos) to sterically hinder this interaction. Increase catalyst and/or ligand loading if necessary. |
| Difficult Purification | Product polarity similar to byproducts or remaining starting materials. | Adjust the eluent system for column chromatography. If the product is basic, an acid wash during workup might remove basic impurities, but could also extract the product. Reverse-phase chromatography may be an alternative. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 5-(tert-Butyl)-2-chloropyridine in Modern Medicinal Chemistry
Introduction: The Value of the Substituted Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, serving as a fundamental structural motif in thousands of pharmaceutical drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] Within this class, 5-(tert-Butyl)-2-chloropyridine has emerged as a particularly valuable building block for synthesizing complex molecules.
This guide provides an in-depth look at the strategic application of this compound (CAS No. 102236-19-1). The molecule's design is inherently strategic:
-
The 2-Chloro Position: This site serves as a versatile reactive handle, primarily for palladium-catalyzed cross-coupling reactions. While chloroarenes are traditionally less reactive than their bromo or iodo counterparts, recent advances in catalyst technology have made them economical and efficient coupling partners.[3]
-
The 5-tert-Butyl Group: This bulky, lipophilic group provides significant steric influence, which can direct the regioselectivity of reactions and modulate the physicochemical properties of the final compound.[4] It can fill hydrophobic pockets in target proteins and often serves to block sites of potential metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[5]
These application notes will detail validated protocols for two of the most powerful transformations utilizing this building block: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
C-C Bond Formation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures that are common motifs in pharmacologically active molecules.[3][6] The coupling of this compound with various organoboron reagents provides direct access to a diverse range of substituted pyridines.
Causality Behind Experimental Design
Successfully coupling a less reactive substrate like 2-chloropyridine requires careful optimization of the catalytic system.[3]
-
Catalyst and Ligand: The critical step is the oxidative addition of the palladium(0) catalyst into the C-Cl bond. This is typically the rate-limiting step. To facilitate this, highly active catalyst systems are required. These systems are generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, PPh₃). The ligand stabilizes the palladium center and promotes the necessary electronic changes to break the strong C-Cl bond.[3][7][8]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[8]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, DMF) and water is often used. This biphasic system helps to dissolve the organic starting materials, the organoboron reagent, and the inorganic base, facilitating interaction between all components.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of useful fragments in drug discovery: 2-Amino-5-tert- butylpyridine and its oxidised analogues - Lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-(tert-Butyl)-2-chloropyridine
Introduction: The Strategic Importance of the 5-(tert-Butyl)pyridyl Moiety
The 5-(tert-butyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The bulky tert-butyl group imparts unique physicochemical properties, including increased metabolic stability, enhanced solubility in organic media, and specific steric interactions that can modulate the binding affinity of a molecule to its biological target. 5-(tert-Butyl)-2-chloropyridine serves as a key, economically viable starting material for the introduction of this valuable moiety. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is not without its challenges. The inherent electron-deficient nature of the pyridine ring, coupled with the steric hindrance imposed by the tert-butyl group and the relative inertness of the C-Cl bond, necessitates carefully optimized reaction conditions.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key palladium-catalyzed cross-coupling methodologies applicable to this compound. We will delve into the mechanistic nuances, provide field-proven protocols, and present quantitative data to empower the rational design and execution of these critical synthetic transformations.
The Foundational Chemistry: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-established mechanistic framework.[1][2] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing cross-coupling reactions. The cycle generally proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-heteroaromatic substrates.
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the cycle.
The choice of ligands, base, and solvent plays a crucial role in modulating the efficiency of each of these steps.
Figure 1: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds.[3] For a sterically hindered and electronically deactivated substrate like this compound, the selection of a highly active catalyst system is critical. Bulky, electron-rich phosphine ligands are essential to facilitate the challenging oxidative addition of the C-Cl bond.[2]
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [2] |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [2] |
| 3-Thienylboronic Acid | PEPPSI-IPr (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 4 | 92 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (1 mL), degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-(tert-butyl)pyridine.
Figure 2: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines.[4] For a substrate like this compound, the reaction generally requires a strong, non-nucleophilic base such as sodium tert-butoxide and a highly active palladium catalyst system.[4] The steric bulk of the tert-butyl group can influence the rate of reaction, often necessitating higher temperatures or longer reaction times.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 110 | 18 | 70-90 | [5] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu | Dioxane | 100 | 12 | 92 | [4] |
| Benzylamine | Pd G3-XPhos (1) | - | K₃PO₄ | t-BuOH | 80 | 24 | 85 | [4] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Xantphos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk tube.
-
Add toluene and stir for 10 minutes to form the pre-catalyst.
-
In a separate flask, add this compound and sodium tert-butoxide.
-
Evacuate and backfill this flask with inert gas.
-
Transfer the catalyst solution to the flask containing the substrate and base.
-
Add the amine via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents
The Negishi coupling offers a powerful alternative for C-C bond formation, utilizing organozinc reagents.[6] These reagents often exhibit high functional group tolerance and reactivity. For this compound, the Negishi coupling has been shown to be particularly effective, even at room temperature, when employing a highly active palladium-phosphine catalyst system.[7]
Data Presentation: Negishi Coupling Conditions
| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Pyridylzinc bromide | Pd(dba)₂ (5) | P(t-Bu)₃ (10) | THF | 25 | 24 | 85 | [7] |
| Phenylzinc chloride | Pd(dba)₂ (5) | P(t-Bu)₃ (10) | THF | 25 | 24 | 92 | [7] |
| 4-Methoxyphenylzinc chloride | Pd(dba)₂ (5) | P(t-Bu)₃ (10) | THF | 25 | 24 | 88 | [7] |
Experimental Protocol: Negishi Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organozinc reagent (1.1 mmol, 1.1 equiv) in THF
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.05 mmol, 5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃, 0.10 mmol, 10 mol%)
-
THF, anhydrous (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ and P(t-Bu)₃.
-
Add anhydrous THF and stir for 15 minutes at room temperature.
-
Add the solution of the organozinc reagent dropwise.
-
Add this compound.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 24 hours), quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the coupling of a terminal alkyne with an aryl halide.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8] For less reactive chlorides like this compound, copper-free conditions with a highly active palladium/phosphine system can also be effective, often requiring elevated temperatures.[3]
Data Presentation: Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Ligand (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | - | CuI (5) | Et₃N | THF | 25 | 4 | 92 | [8] |
| 1-Hexyne | Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 85 | [9] |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) | SPhos (4) | CuI (5) | K₂CO₃ | DMF | 80 | 6 | 88 | [3] |
Experimental Protocol: Sonogashira Coupling (Copper-Cocatalyzed)
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
THF, anhydrous and degassed (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with inert gas three times.
-
Add degassed THF and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a robust and versatile strategy for the synthesis of highly valuable substituted pyridines. The success of these transformations is intrinsically linked to the rational selection of the catalyst system, base, and solvent to overcome the steric and electronic challenges posed by the substrate. The protocols and data presented herein provide a strong foundation for researchers to effectively utilize this important building block in their synthetic endeavors. As the field of catalysis continues to evolve, the development of even more active and sustainable catalyst systems will undoubtedly further expand the synthetic utility of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
Synthesis of substituted bipyridine ligands from 5-(tert-Butyl)-2-chloropyridine.
An Application Guide to the Synthesis of Substituted Bipyridine Ligands from 5-(tert-Butyl)-2-chloropyridine
Introduction: The Significance of Substituted Bipyridine Ligands
Substituted 2,2'-bipyridines are a cornerstone class of chelating ligands in coordination chemistry, catalysis, and materials science. Their utility stems from their ability to form stable complexes with a vast range of transition metals. The introduction of specific substituents, such as the sterically demanding tert-butyl group, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This modulation is critical for enhancing catalytic activity, improving solubility, and directing reaction selectivity. This compound is a versatile and commercially available starting material for accessing a diverse array of symmetrically and asymmetrically substituted bipyridines, which are pivotal in fields ranging from pharmaceuticals to organic light-emitting diodes (OLEDs).[1]
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies starting from this compound, complete with mechanistic insights and step-by-step protocols.
Synthetic Strategies: A Comparative Overview
The construction of the C-C bond linking the two pyridine rings can be achieved through several powerful transition-metal-catalyzed reactions. The choice of method depends on the desired final structure—symmetrical (homocoupling) or unsymmetrical (cross-coupling)—and the availability of coupling partners.
Caption: Synthetic pathways from this compound.
Reductive Homocoupling for Symmetrical Bipyridines
For the synthesis of symmetrical bipyridines like 5,5'-di-tert-butyl-2,2'-bipyridine, the most direct approach is the reductive dimerization of the 2-chloropyridine precursor. Nickel-catalyzed protocols have proven particularly effective, offering a simple, often ligand-free, route to these valuable compounds.[1][2]
Causality Behind Experimental Choices:
-
Catalyst: Nickel catalysts, such as NiBr₂·3H₂O, are effective for coupling aryl chlorides.[1] The reaction can often proceed without an external phosphine ligand, simplifying the procedure and reducing cost.[3]
-
Reductant: The choice of reductant is critical. Manganese powder is highly effective for the desired C-C bond formation.[1] In contrast, using zinc dust can lead to a competing hydrodehalogenation reaction, where the chlorine atom is simply replaced by hydrogen, preventing dimerization.[1]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically used to dissolve the nickel salt and the organic substrate, facilitating a homogenous reaction mixture.[4]
Protocol 1: Nickel-Catalyzed Synthesis of 5,5'-di-tert-butyl-2,2'-bipyridine
This protocol is adapted from the ligand-free synthesis reported by the Weix group.[1][2]
Materials:
-
This compound
-
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)
-
Manganese powder (-325 mesh)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add NiBr₂·3H₂O (e.g., 5 mol%) and anhydrous DMF (e.g., 0.5 M relative to substrate).
-
Catalyst Dissolution: Stopper the flask with a rubber septum, purge with argon, and heat the mixture to 60 °C until a homogenous green solution is formed (approx. 20 minutes). Allow the solution to cool to room temperature.
-
Addition of Reagents: To the cooled catalyst solution, add this compound (1.0 equiv) followed by manganese powder (2.0-2.5 equiv).
-
Reaction: Place the flask under a positive pressure of argon and heat the reaction mixture to 60-80 °C.
-
Monitoring: Stir the reaction vigorously for 18-24 hours. The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding 1M aqueous HCl. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 5,5'-di-tert-butyl-2,2'-bipyridine.
| Parameter | Condition | Rationale |
| Catalyst | NiBr₂·3H₂O (5 mol%) | Effective for reductive coupling of aryl chlorides.[1] |
| Reductant | Manganese Powder (2.0-2.5 equiv) | Promotes C-C coupling over hydrodehalogenation.[1] |
| Solvent | DMF | Dissolves reagents and facilitates the reaction.[4] |
| Temperature | 60-80 °C | Provides sufficient energy for oxidative addition. |
| Atmosphere | Inert (Argon) | Prevents oxidation of the catalyst and reductant. |
Cross-Coupling Strategies for Unsymmetrical Bipyridines
Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for synthesizing unsymmetrical bipyridines.[5] These reactions involve coupling an organic halide (electrophile) with an organometallic reagent (nucleophile). Starting with this compound, one can couple it with a different pyridyl-organometallic species to generate a precisely substituted bipyridine.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid or ester coupling partners.[6] However, coupling aryl chlorides like 2-chloropyridine can be challenging due to the strength of the C-Cl bond.[7]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is required. For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[7][8] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.
-
Base: A base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for less reactive chlorides.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[7]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This is a general protocol for the Suzuki coupling of a chloropyridine, which should be optimized for specific substrates.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water
-
Inert gas supply and Schlenk line glassware
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (repeat three times).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | Good to Excellent | [7] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate to Good | [9] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-90 | Good | [10] |
Negishi Coupling
The Negishi coupling utilizes highly reactive organozinc reagents, making it a powerful tool for forming C-C bonds, even with challenging substrates.[11] The pyridylzinc halide can be prepared in situ from a halopyridine or via transmetalation from an organolithium species.[11] This method often proceeds under milder conditions than Suzuki or Stille couplings.[11][12]
-
Key Advantage: High reactivity and excellent functional group tolerance.[11]
-
Procedure Outline: The process involves the preparation of a pyridylzinc reagent, which is then added to a flask containing this compound and a palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd/phosphine system).[12][13]
Stille Coupling
Stille coupling employs organotin (stannane) reagents. While it is a highly versatile and effective reaction, the primary drawback is the high toxicity of the organotin compounds and byproducts, which can also be difficult to remove during purification.[14][15]
-
Key Advantage: Tolerant of a wide variety of functional groups and often effective when other methods fail.[16]
-
Key Disadvantage: High toxicity of organostannane reagents and byproducts.[14][15]
Conclusion
The synthesis of substituted bipyridines from this compound is readily achievable through modern organometallic chemistry. For symmetrical 5,5'-di-tert-butyl-2,2'-bipyridine, nickel-catalyzed reductive homocoupling offers a straightforward and efficient route. For the construction of more complex, unsymmetrical bipyridines, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, in particular, provides a robust and environmentally conscious method, provided that the catalyst system is carefully chosen to activate the relatively inert C-Cl bond. By understanding the causality behind the selection of catalysts, ligands, and reaction conditions, researchers can effectively design and execute syntheses to access a broad spectrum of valuable bipyridine ligands for diverse applications.
References
- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted 2,2'-bipyridines by nickel-catalysis: 4,4'-di- tert-butyl-2,2'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Sonogashira Coupling of 5-(tert-Butyl)-2-chloropyridine
Introduction: Navigating the Challenges of Chloropyridine Coupling in Pharmaceutical Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1] This transformation is of paramount importance in drug discovery and development, where the resulting arylalkyne moieties serve as critical structural motifs in a vast array of biologically active molecules.[2][3] The reaction's utility is further enhanced by its typically mild conditions, which tolerate a wide range of functional groups.[1]
However, the Sonogashira coupling of 2-chloropyridines, such as 5-(tert-butyl)-2-chloropyridine, presents a significant synthetic challenge. The chlorine atom is a less reactive leaving group compared to bromine or iodine, making the initial oxidative addition to the palladium catalyst a kinetically demanding step.[4] Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting its catalytic activity. The presence of an electron-donating group, like the tert-butyl group at the 5-position, further deactivates the C-Cl bond towards oxidative addition.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for the Sonogashira coupling of this compound. We will delve into the mechanistic rationale behind the choice of catalysts, ligands, and reaction conditions, offering a detailed experimental protocol and troubleshooting strategies to overcome the inherent challenges of this transformation.
Mechanistic Underpinnings: The Catalytic Cycles of the Sonogashira Reaction
A thorough understanding of the reaction mechanism is crucial for optimizing the Sonogashira coupling. The reaction can proceed through two primary catalytic pathways: the traditional copper-co-catalyzed cycle and a copper-free variant.
The copper-co-catalyzed Sonogashira reaction is believed to involve two interconnected catalytic cycles (see diagram below).[1] In the palladium cycle, the active Pd(0) species undergoes oxidative addition to the aryl halide. Simultaneously, in the copper cycle, copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active Pd(0) catalyst.[5]
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Copper-free Sonogashira reactions have gained popularity to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be promoted by copper.[6] In the absence of a copper co-catalyst, the deprotonated alkyne is thought to coordinate directly to the palladium(II)-aryl complex, followed by reductive elimination.[7] This approach often requires more specialized ligands and stronger bases to facilitate the deprotonation of the alkyne and its subsequent transfer to the palladium center.
Experimental Workflow and Protocol
The following section outlines a detailed experimental protocol for the Sonogashira coupling of this compound with a model terminal alkyne. This protocol is designed to address the challenges associated with this specific substrate.
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
Title: Palladium-Catalyzed Sonogashira Coupling of this compound with Phenylacetylene.
Objective: To synthesize 5-(tert-butyl)-2-(phenylethynyl)pyridine via a Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (2 mol%), XPhos (4 mol%), and cesium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane via syringe, followed by the addition of phenylacetylene (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(tert-butyl)-2-(phenylethynyl)pyridine.
Key Considerations and Optimization Strategies
The successful Sonogashira coupling of this compound hinges on the careful selection of the catalytic system and reaction conditions.
-
Catalyst and Ligand Selection: For challenging substrates like electron-rich 2-chloropyridines, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or P(t-Bu)₃, are often necessary to promote the difficult oxidative addition of the C-Cl bond to the palladium center.[8] These ligands stabilize the active monoligated Pd(0) species, which is highly reactive. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives for activating unreactive aryl chlorides.[1]
-
The Role of Copper: While the classic Sonogashira protocol employs a copper(I) co-catalyst, its use can lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[6] For the coupling of this compound, a copper-free protocol is often preferred to minimize this side reaction, especially if the alkyne is prone to dimerization. If a copper-catalyzed system is employed, the use of low concentrations of CuI (1-5 mol%) is recommended.
-
Base and Solvent Selection: The choice of base is crucial for deprotonating the terminal alkyne. For copper-free systems, stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than amine bases.[7] In copper-catalyzed reactions, amine bases such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used, and can sometimes serve as the solvent.[5] The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions. Ethereal solvents like 1,4-dioxane or THF are good choices for their ability to dissolve the reagents and their relatively high boiling points.
-
Troubleshooting Common Issues:
-
Low or No Conversion: If the reaction fails to proceed, consider increasing the reaction temperature, using a more active ligand (e.g., a more electron-rich and bulky phosphine or an NHC ligand), or switching to a more reactive palladium precatalyst. Ensure all reagents and solvents are of high purity and strictly anhydrous and anaerobic conditions are maintained.[4]
-
Glaser Homocoupling: The formation of a significant amount of the alkyne dimer is a clear indication that a copper-free protocol should be employed. If a copper-free system still shows homocoupling, ensure the reaction is rigorously deoxygenated.
-
Catalyst Decomposition: A black precipitate (palladium black) indicates catalyst decomposition. This can be caused by impurities, residual oxygen, or high temperatures. Using a more robust ligand or a pre-catalyst can help mitigate this issue.
-
Comparative Data on Sonogashira Coupling of Halo-pyridines
The following table summarizes typical conditions for the Sonogashira coupling of various halo-pyridines, providing a useful reference for reaction optimization.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 72-96 | |
| 2-Bromopyridine | Pd(OAc)₂ / L1 | K₂CO₃ | THF | 65 | 47-95 | [9] |
| 2-Chloropyridine | Pd/C / XPhos | K₃PO₄ | Toluene | 120 | ~90 | [10] |
| 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 60 | up to 95 | |
| 5-Bromo-3-fluoro-2-cyanopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 85-93 | |
| L1 = a specific phosphine ligand described in the reference. |
Conclusion
The Sonogashira coupling of this compound is a challenging yet achievable transformation that provides access to valuable building blocks for pharmaceutical and materials science research. Success in this endeavor relies on a rational approach to experimental design, grounded in a solid understanding of the reaction mechanism and the factors that govern catalyst activity. By employing highly active catalytic systems, such as those based on bulky, electron-rich phosphine ligands, and by carefully controlling the reaction conditions to minimize side reactions, researchers can effectively overcome the hurdles associated with this unreactive substrate. The protocols and insights provided in this application note serve as a robust starting point for the development of optimized and scalable synthetic routes to a wide range of functionalized alkynylpyridines.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(tert-Butyl)-2-chloropyridine
Welcome to the technical support center for the synthesis of 5-(tert-Butyl)-2-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of this valuable pyridine intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable and scalable method for synthesizing this compound?
Answer: The most widely adopted and dependable method for this transformation is the Sandmeyer reaction.[1] This process involves the conversion of the readily available starting material, 2-Amino-5-(tert-butyl)pyridine, into a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst. This method is generally preferred over direct chlorination or synthesis from pyridine-N-oxide due to its high regioselectivity and milder reaction conditions, which are crucial for avoiding side reactions on the electron-rich pyridine ring.[2][3]
Question 2: What are the critical parameters that control the yield of the Sandmeyer reaction for this specific substrate?
Answer: Success hinges on meticulous control over three key areas:
-
Diazotization Temperature: The formation of the intermediate diazonium salt is highly exothermic and the salt itself is thermally unstable. The reaction must be maintained between 0°C and 5°C to prevent decomposition, which primarily leads to the formation of the unwanted 5-(tert-Butyl)-2-pyridone byproduct.[2]
-
Acid Concentration: The reaction is typically performed in a strongly acidic medium, such as concentrated hydrochloric acid. This serves to fully protonate the starting amine, preventing unwanted azo-coupling, and provides a high concentration of chloride ions for the final substitution step.[2]
-
Catalyst Activity: The copper(I) chloride catalyst facilitates the crucial single-electron transfer step that initiates the displacement of nitrogen gas.[1] The quality and activity of the CuCl are paramount.
Question 3: What kind of yield can I realistically expect from an optimized procedure?
Answer: While yields are highly dependent on scale, purity of reagents, and precise execution, a well-optimized Sandmeyer reaction for the synthesis of 2-chloropyridines can achieve yields ranging from 60% to over 85%.[2] Yields below this range often indicate issues with temperature control, reagent stoichiometry, or incomplete conversion.
Troubleshooting Guide: Overcoming Synthesis Hurdles
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction yield is consistently low (< 50%), and the reaction mixture turns dark brown or black.
Possible Causes & Solutions:
-
Cause A: Decomposition of the Diazonium Salt. This is the most common culprit. The diazonium salt is unstable at elevated temperatures. The dark coloration suggests the formation of polymeric decomposition byproducts.
-
Solution: Maintain rigorous temperature control. Ensure your reaction vessel is submerged in an ice/salt bath to keep the internal temperature consistently between 0°C and 5°C during the dropwise addition of the sodium nitrite solution. Monitor the internal temperature with a low-temperature thermometer.
-
-
Cause B: Incorrect Stoichiometry of Sodium Nitrite. Using too little sodium nitrite will result in incomplete conversion of the starting amine. Conversely, an excess of nitrous acid (formed from NaNO2 and HCl) can lead to undesired side reactions and decomposition pathways.
-
Solution: Use a slight excess (typically 1.05 to 1.2 molar equivalents) of sodium nitrite. Ensure it is added slowly as a pre-chilled aqueous solution to the acidic amine slurry to maintain localized temperature control and prevent a buildup of nitrous acid.
-
-
Cause C: Low Catalyst Activity or Insufficient Chloride. The copper(I) catalyst may have oxidized to copper(II) on storage, reducing its efficacy. Additionally, an insufficient concentration of chloride ions can slow the final substitution step, allowing more time for the diazonium salt to decompose.
-
Solution: Use freshly purchased or properly stored CuCl. The solution of the diazonium salt should be added to the CuCl solution (not the reverse), which should be dissolved or suspended in concentrated HCl to ensure a high concentration of both the catalyst and the nucleophile at the point of reaction.
-
Problem 2: I am isolating a significant amount of a white solid byproduct, identified as 5-(tert-Butyl)-2-pyridone.
Possible Causes & Solutions:
-
Cause A: Reaction of the Diazonium Salt with Water. This is the primary competing reaction pathway. The diazonium group is an excellent leaving group and can be displaced by water, especially if the chloride ion concentration is low or the temperature rises.[2]
-
Solution 1 (Temperature): As with low yield, the first line of defense is stringent temperature control (0-5°C) to minimize the rate of this side reaction.
-
Solution 2 (Order of Addition): Add the freshly prepared, cold diazonium salt solution slowly to a vigorously stirred, cold solution of CuCl in concentrated HCl. This ensures the diazonium salt immediately encounters a high concentration of both catalyst and chloride, favoring the desired Sandmeyer pathway over hydrolysis.
-
-
Cause B: Work-up Procedure. If the reaction mixture is quenched with a large amount of water or diluted at too high a temperature before extraction, any remaining diazonium salt will rapidly hydrolyze.
-
Solution: Complete the reaction at low temperature, then allow it to warm slowly to room temperature to ensure the complete evolution of nitrogen gas. Proceed with the basic work-up and extraction promptly.
-
Visualizing the Troubleshooting Process
The following workflow diagram outlines a logical approach to diagnosing and solving common issues leading to poor yields.
Caption: A troubleshooting flowchart for low-yield synthesis.
Quantitative Data Summary
The choice of diazotization agent and conditions can impact yield. While sodium nitrite in aqueous HCl is most common, other reagents can be used, particularly in non-aqueous conditions, though they introduce other challenges.
Table 1: Comparison of Common Diazotization Conditions
| Reagent | Typical Conditions | Advantages | Disadvantages & Common Side Reactions | Reference |
| NaNO₂ / aq. HCl | 0-5°C, Concentrated HCl | Inexpensive, readily available reagents, high chloride concentration. | Diazonium salt instability, requires excellent temperature control, formation of pyridone byproduct. | [2] |
| Alkyl Nitrites | -10 to 10°C, in organic solvents (e.g., CHCl₃, MeOH) with HCl gas | Homogeneous reaction, can give high yields. | Alkyl nitrites are volatile and potentially explosive; byproduct alcohols can complicate purification. | [2] |
| Nitrosyl Chloride (NOCl) | 0-20°C, in HCl-saturated aqueous solution | Can be very efficient and provide good yields. | NOCl is a toxic and corrosive gas, requiring specialized handling equipment. | [2] |
Optimized Experimental Protocol: Sandmeyer Reaction
This protocol is a representative procedure for the synthesis of this compound.
Safety Precaution: This reaction involves corrosive acids, potentially toxic reagents, and vigorous gas evolution. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
2-Amino-5-(tert-butyl)pyridine (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Copper(I) Chloride (CuCl, 1.1 eq)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Preparation of the Amine Salt Slurry:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Amino-5-(tert-butyl)pyridine (1.0 eq).
-
Cool the flask in an ice/salt bath. Slowly add concentrated HCl (approx. 4-5 eq) with vigorous stirring. A thick white slurry of the hydrochloride salt will form. Ensure the internal temperature is maintained below 5°C.
-
-
Diazotization:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Draw this solution into the dropping funnel.
-
Add the NaNO₂ solution dropwise to the stirred amine slurry over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A slight color change to pale yellow may be observed.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5°C.
-
-
Sandmeyer Reaction (Displacement):
-
In a separate, larger flask, dissolve/suspend copper(I) chloride (1.1 eq) in concentrated HCl (approx. 2-3 eq). Cool this mixture to 0°C in an ice bath with stirring.
-
Slowly add the cold diazonium salt solution from step 2 to the cold CuCl/HCl mixture via a cannula or dropping funnel.
-
Vigorous evolution of nitrogen gas will occur. Control the addition rate to keep the foaming manageable. Maintain the temperature below 10°C during this step.
-
Once the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Isolation:
-
Carefully neutralize the acidic mixture by slowly adding it to a stirred, ice-cold solution of saturated sodium bicarbonate or by the slow addition of solid NaHCO₃. Be cautious of vigorous foaming (CO₂ evolution). Adjust to a final pH of ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Reaction Mechanism Visualization
The following diagram illustrates the accepted radical-nucleophilic aromatic substitution (SRNAr) mechanism of the Sandmeyer reaction.
Caption: Key mechanistic steps of the Sandmeyer reaction.[1]
References
Identifying and minimizing side products in Suzuki reactions of 5-(tert-Butyl)-2-chloropyridine.
Introduction
Welcome to the technical support guide for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 5-(tert-butyl)-2-chloropyridine. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this challenging substrate. The combination of a sterically demanding tert-butyl group and a relatively unreactive 2-chloropyridine moiety presents a unique set of obstacles, often leading to the formation of undesired side products and reduced yields.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you identify the root causes of common issues and implement effective strategies to minimize side products, thereby optimizing your reaction outcomes.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Problem 1: Low Conversion and Significant Recovery of Starting Material
Q1: My Suzuki coupling with this compound is showing very low or no conversion. What are the likely causes and how can I address them?
A1: This is a frequent issue stemming from the inherent low reactivity of 2-chloropyridines, which is exacerbated by the steric hindrance from the adjacent tert-butyl group. The primary bottleneck is often the oxidative addition step.[1] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[2]
-
Recommendation: Employ a more active and robust catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the C-Cl bond.[2][3] These ligands also help prevent catalyst deactivation by the pyridine nitrogen.[1] Pre-catalysts such as Pd₂(dba)₃ used in conjunction with these ligands are a good starting point.[2]
-
-
Ineffective Base: The base is critical for activating the boronic acid for the transmetalation step. A weak or poorly soluble base will stall the catalytic cycle.[1]
-
Insufficient Temperature: The activation energy for the oxidative addition of the C-Cl bond can be high.
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition and decomposition, often observed as the formation of palladium black.[1][2]
Problem 2: Identification and Minimization of Key Side Products
The Suzuki coupling of this compound is prone to several side reactions that consume starting materials and complicate purification. The most common culprits are protodeboronation, hydrodehalogenation, and homocoupling.
A. Protodeboronation
Q2: I'm observing a significant amount of the arene byproduct corresponding to my boronic acid. What is causing this protodeboronation and how can I prevent it?
A2: Protodeboronation is the undesired cleavage of the C–B bond of the boronic acid, which is replaced by a C–H bond.[6][7] This side reaction is often catalyzed by the base and accelerated by the presence of water, which acts as the proton source.[7]
-
Mechanism: The reaction involves the protonolysis of the boronic acid, a process that can be catalyzed by both acids and bases.[6] For some heteroaromatic boronic acids, this process can be particularly rapid.[7]
-
Mitigation Strategies:
-
Use Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate ester.[5][8] These derivatives exhibit greater stability and release the boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing side reactions.[6]
-
Choice of Base: Strong bases can accelerate protodeboronation.[7] Consider switching to weaker bases like K₃PO₄ or K₂CO₃.[7]
-
Anhydrous Conditions: If feasible for your system, using anhydrous solvents and reagents can reduce the extent of protodeboronation by limiting the proton source.[1][4]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[7] Optimize the temperature to be high enough for the desired coupling but not so high that it excessively promotes the side reaction.
-
B. Hydrodehalogenation
Q3: My analysis shows the presence of 5-(tert-butyl)pyridine, where the chlorine atom has been replaced by hydrogen. What leads to this hydrodehalogenation?
A3: Hydrodehalogenation is the replacement of the halogen on your electrophile with a hydrogen atom.[2] This can occur after the oxidative addition step. The resulting aryl-palladium-halide intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated byproduct.[8]
-
Potential Hydride Sources: Common sources include amine bases, alcoholic solvents, or impurities in the reagents.
-
Mitigation Strategies:
-
Choice of Base: Avoid using amine bases if hydrodehalogenation is a significant issue. Opt for inorganic bases like K₃PO₄ or Cs₂CO₃.
-
Solvent Selection: Use aprotic solvents such as dioxane, toluene, or THF to eliminate potential hydride donation from alcoholic solvents.[9]
-
Ligand Selection: While bulky, electron-rich ligands are necessary for activating the C-Cl bond, an overly electron-rich ligand might in some cases favor pathways leading to dehalogenation. If this side reaction is dominant, screening different classes of ligands (e.g., comparing a Buchwald-type ligand to an NHC ligand) may be beneficial.
-
C. Homocoupling
Q4: I am observing the formation of a biaryl product derived from the coupling of two molecules of my boronic acid. How can I suppress this homocoupling?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain Pd(II) species.[1][8] It can also be catalyzed by palladium nanocubes that may form during the reaction.[10]
-
Mechanism: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[9]
-
Mitigation Strategies:
-
Thorough Degassing: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[5][9]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous over Pd(II) sources like Pd(OAc)₂, which require in-situ reduction that can sometimes be inefficient and lead to side reactions.[8][9]
-
Reaction Kinetics: A base that promotes a faster cross-coupling rate can help the desired reaction outcompete the homocoupling pathway.[1]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.
-
Summary of Troubleshooting Strategies
| Side Product | Key Causes | Recommended Solutions |
| Protodeboronation | Excess water, strong base, high temperature | Use boronic esters (Bpin, MIDA); switch to weaker bases (K₃PO₄, K₂CO₃); use anhydrous conditions; optimize temperature.[1][4][5][6][7][8] |
| Hydrodehalogenation | Hydride sources (amine bases, alcoholic solvents) | Use inorganic bases (K₃PO₄, Cs₂CO₃); use aprotic solvents (dioxane, toluene); screen different ligands.[8][9] |
| Homocoupling | Presence of oxygen, inefficient Pd(II) reduction | Thoroughly degas solvents; use a Pd(0) source (Pd₂(dba)₃); optimize base to accelerate cross-coupling.[1][5][8][9] |
Visualizing the Challenges: Reaction Pathways
The following diagrams illustrate the desired catalytic cycle and the competing side reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Reactions Involving 5-(tert-Butyl)-2-chloropyridine
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 5-(tert-Butyl)-2-chloropyridine in their synthetic workflows. A common challenge encountered is the removal of unreacted starting material from the final product mixture. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you can achieve your desired product purity efficiently and effectively.
Understanding the Impurity: Key Properties of this compound
The first principle of purification is to "know your enemy." The specific chemical and physical properties of this compound dictate which separation techniques will be most effective. The pyridine nitrogen atom, with its available lone pair of electrons, imparts basicity, which is the most critical property to exploit for purification.[1][2]
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₁₂ClN[3][4][5] | - |
| Molecular Weight | 169.65 g/mol [3][4][5] | Relevant for distillation and mass spectrometry. |
| Chemical Nature | Basic | The nitrogen lone pair can be protonated to form a water-soluble salt. This is the cornerstone of acid-base extraction.[1][6] |
| Predicted XlogP | ~3.5[7] | Indicates high hydrophobicity. The compound is significantly more soluble in organic solvents than in water in its neutral form. |
| Physical State | Not specified (likely liquid or low-melting solid) | Influences choice between distillation and recrystallization. |
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems you may encounter in a direct question-and-answer format.
Q1: My desired product is neutral or acidic. How do I remove the basic this compound impurity?
This is the most straightforward scenario, and the recommended method is a liquid-liquid acid-base extraction.[8][9]
Core Principle: The basic nitrogen of the pyridine can be protonated by an aqueous acid (like dilute HCl) to form a pyridinium salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral or acidic product remains in the organic phase.[1][8]
Quick Answer:
-
Dissolve your crude reaction mixture in an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) one to three times.
-
The this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the layers and proceed with the work-up of your organic layer (which now contains your purified product).
For a detailed, step-by-step procedure, please see Protocol 1: Acid-Base Extraction .
Q2: Acid washing is not an option due to my product's sensitivity. What are my alternatives for removing this impurity?
When your target molecule contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), an acidic work-up must be avoided. In this case, chromatographic methods or scavenger resins are the preferred alternatives.
Option A: Flash Column Chromatography
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[10] this compound is a moderately polar compound and can be effectively separated from products with different polarities. However, its basicity can cause issues. The interaction of the basic nitrogen with acidic silanol groups on the silica surface can lead to significant peak tailing, reducing separation efficiency.[11]
Solution:
-
Use a Mobile Phase Additive: Add a small amount of a competing base, like triethylamine (TEA) (~0.1-1%), to your eluent. The TEA will preferentially interact with the acidic silanol sites, allowing your pyridine derivative to elute with a much-improved peak shape.[11]
-
Choose an Alternative Stationary Phase: If tailing persists, consider using a more inert stationary phase like alumina or a polymer-based column.
See Protocol 2: Flash Column Chromatography for a detailed guide.
Option B: Scavenger Resins
Causality: Scavenger resins are solid supports (polymers) functionalized with groups that react selectively with certain types of impurities. For basic impurities like pyridines, an acidic ion-exchange resin or a sulfonic acid-functionalized silica (e.g., SiliaBond SCX) is highly effective. The resin binds the basic impurity, which can then be removed by simple filtration.[10]
Solution:
-
Dissolve the crude product in a suitable solvent.
-
Add the appropriate scavenger resin and stir for a recommended time (often a few hours).
-
Filter off the resin. The this compound will be bound to the solid resin.
-
The filtrate contains your purified product. Evaporate the solvent to isolate it.
This method is highly selective, uses less solvent than chromatography, and is easily scalable.[10] See Protocol 3: Using a Scavenger Resin for more details.
Q3: I'm working on a large, multi-gram scale. What is the most efficient method for bulk removal?
For large-scale synthesis, efficiency and cost are paramount. While chromatography can be used, it becomes expensive and time-consuming.
Option A: Distillation
Causality: If there is a sufficient difference in boiling points between your product and this compound, distillation (potentially under reduced pressure to prevent thermal degradation) is a viable and economical option for bulk removal.[12][13]
Considerations:
-
This requires your product to be thermally stable.
-
An initial acid wash to remove the bulk of the pyridine derivative can make the subsequent distillation more efficient.[14]
Option B: Crystallization/Recrystallization
Causality: If your desired product is a solid, recrystallization is one of the most powerful purification techniques available.[15] It relies on the differences in solubility between your product and the impurities in a chosen solvent system. Ideally, your product should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures, while the this compound impurity remains in the solution (the mother liquor).
Solution:
-
Perform an initial work-up (e.g., an acid wash, if possible) to reduce the impurity load.
-
Develop a suitable recrystallization solvent system for your solid product.
-
Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
-
Collect the crystals by filtration.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol assumes your desired product is stable to dilute acid and resides in the organic phase.
-
Dissolution: Transfer the entire reaction mixture to a separatory funnel. If a reaction solvent was used, ensure it is immiscible with water (e.g., Ethyl Acetate, Dichloromethane, Diethyl Ether). If the reaction was run neat, dissolve the crude mixture in one of these solvents.
-
First Acid Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. The protonated 5-(tert-Butyl)-2-chloropyridinium hydrochloride is now in the lower aqueous layer (unless using a dense chlorinated solvent like DCM, in which case the aqueous layer is on top).[1] Drain and collect the aqueous layer.
-
Repeat Wash (Optional but Recommended): Repeat steps 2 and 3 one more time to ensure complete removal of the basic impurity.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer.
-
Drying and Isolation: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield your purified product.
Protocol 2: Flash Column Chromatography for Basic Compounds
-
Prepare the Slurry: In a beaker, add dry silica gel to a non-polar solvent (e.g., hexane). Swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and use gentle air pressure to pack the silica bed, ensuring no cracks or air bubbles are present. Add a thin layer of sand on top.
-
Prepare the Eluent: Prepare your mobile phase. A good starting point is an ethyl acetate/hexane mixture. Crucially, add 0.5-1% triethylamine (TEA) by volume to this mixture.
-
Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load." This is preferable to loading a liquid sample, as it leads to better band sharpness. Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand.
-
Elute the Column: Carefully add the eluent to the column and use pressure to push the solvent through. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.
-
Combine and Isolate: Combine the pure fractions and remove the solvent by rotary evaporation.
Protocol 3: Using a Scavenger Resin (SPE Method)
-
Select the Resin: Choose a suitable Solid Phase Extraction (SPE) cartridge containing a strong cation exchange sorbent (e.g., SCX, propylsulfonic acid).
-
Condition the Cartridge: Wash the cartridge with a strong organic solvent like methanol to activate the functional groups.
-
Load the Sample: Dissolve your crude reaction mixture in a solvent with low ionic strength, typically the reaction solvent or a non-polar alternative, and load it onto the conditioned cartridge.
-
Wash: Wash the cartridge with the loading solvent. Your neutral or acidic product will elute from the cartridge, while the basic this compound will remain bound to the resin.
-
Collect the Product: Collect all the liquid that passes through during the loading and washing steps. This contains your purified product.
-
Isolate: Remove the solvent by rotary evaporation.
FAQ - Frequently Asked Questions
Q: Why does my pyridine compound 'streak' or 'tail' on a silica gel TLC plate? A: This is a classic sign of a strong, undesirable interaction between a basic compound and the acidic stationary phase.[11] The silica gel surface is covered in acidic silanol groups (Si-OH), which can strongly adsorb the basic nitrogen of your pyridine derivative. This leads to poor chromatography. Adding a small amount of triethylamine or ammonia to your TLC developing chamber will usually resolve this issue and give you sharp, well-defined spots.
Q: Can I just 'rotovap it off' with toluene? A: Co-evaporation with toluene is a common technique to remove trace amounts of pyridine.[16] Toluene can help form a lower-boiling azeotrope-like mixture that pulls the pyridine off more effectively than evaporation alone. However, this method is rarely sufficient for complete removal , especially if a significant amount of unreacted starting material is present. It is best used as a preliminary step before a more robust purification method like an acid wash or chromatography.
Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is listed with hazard statements indicating it may be harmful if swallowed or in contact with skin.[5] When performing acid-base extractions, be aware that neutralizing an acid with a bicarbonate solution will generate carbon dioxide (CO₂) gas, which can cause pressure buildup in a sealed separatory funnel. Always vent the funnel frequently and carefully.
Method Selection Guide
To select the optimal purification strategy, consider the properties of your desired product and the scale of your reaction. The following flowchart provides a logical decision-making process.
Caption: A decision workflow for selecting the appropriate purification method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]
- 4. This compound | 102236-19-1 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - 5-tert-butyl-2-chloropyridine (C9H12ClN) [pubchemlite.lcsb.uni.lu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. vernier.com [vernier.com]
- 10. silicycle.com [silicycle.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 13. CN1443758A - Coupled tert-butyl pyridine, its synthesis method and application - Google Patents [patents.google.com]
- 14. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 5-(tert-Butyl)-2-chloropyridine
Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 5-(tert-butyl)-2-chloropyridine. This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of substituted pyridine derivatives. Here, we address common challenges and frequently asked questions to empower you with the scientific rationale behind experimental design and troubleshooting.
Introduction: The Nuances of SNAr on a Substituted Pyridine
Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of heterocyclic chemistry, enabling the synthesis of a diverse array of functionalized molecules. The reaction with this compound presents a unique case where the electronic and steric effects of the tert-butyl group at the 5-position play a crucial role in the reaction's outcome. This guide will delve into the optimization of a key parameter: reaction temperature.
The SNAr mechanism on a 2-chloropyridine proceeds via a two-step addition-elimination pathway, involving the formation of a transient, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction's success and is influenced by the substituents on the pyridine ring.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions grounded in chemical principles.
Question 1: My reaction is sluggish or shows no conversion at room temperature. What is the first step in optimization?
Answer:
Many SNAr reactions on pyridines require elevated temperatures to overcome the activation energy barrier associated with the initial nucleophilic attack and the temporary disruption of the aromatic system.[1][2] If your reaction is not proceeding at ambient temperature, a gradual and systematic increase in the reaction temperature is the most logical first step.
-
Rationale: The initial attack of the nucleophile on the electron-deficient pyridine ring is often the rate-determining step. Increasing the temperature provides the necessary kinetic energy for the reacting molecules to overcome this energy barrier, leading to the formation of the Meisenheimer intermediate.
-
Recommended Action:
-
Start by gently heating the reaction mixture to 40-50 °C.
-
If the reaction is still slow, incrementally increase the temperature by 10-20 °C intervals, monitoring the reaction progress at each stage using an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
Be mindful that excessive temperatures can lead to side reactions and decomposition of starting materials or products.
-
Question 2: I'm observing low yields despite forcing the reaction with high temperatures. What are the likely causes?
Answer:
Low yields at elevated temperatures can stem from several factors, including side reactions, thermal degradation, or an inappropriate choice of solvent.
-
Potential Side Reactions:
-
Elimination Reactions: If your nucleophile is also a strong base, high temperatures can promote elimination reactions, especially if there are susceptible protons elsewhere in the molecule.
-
Reaction with Solvent: Some polar aprotic solvents, like DMF and DMSO, can decompose at high temperatures or react with strong bases.
-
-
Thermal Degradation: The starting material, nucleophile, or the desired product might not be stable at the applied temperature.
-
Solvent Choice: The solvent plays a critical role in stabilizing the Meisenheimer complex.[1] Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile salt, leaving a more "naked" and reactive anionic nucleophile.[1] If you are using a less polar solvent, the reaction may require higher temperatures, which in turn can lead to the issues mentioned above.
-
Recommended Actions:
-
Conduct a stability study: Before running the reaction at a high temperature for an extended period, test the stability of your starting material and product under the reaction conditions (solvent, temperature) in the absence of the other reactant.
-
Optimize the solvent: If you suspect solvent-related issues, consider switching to a higher-boiling point, stable polar aprotic solvent like NMP or sulfolane.
-
Lower the temperature and extend the reaction time: Sometimes, a more moderate temperature for a longer duration can provide a better yield by minimizing side reactions.
-
Question 3: How does the tert-butyl group at the 5-position influence the reaction temperature optimization?
Answer:
The tert-butyl group at the 5-position of the pyridine ring influences the reaction primarily through its electronic effect, with minimal steric hindrance at the reaction center (C2).
-
Electronic Effect: The tert-butyl group is an electron-donating group (+I effect). While electron-withdrawing groups generally accelerate SNAr reactions by stabilizing the negatively charged Meisenheimer complex, studies have shown that almost all 5-substituents, with the exception of fluorine, tend to enhance the rate of nucleophilic substitution at the 2-position.[3][4] This suggests that the electronic donation of the tert-butyl group does not significantly impede the reaction and may even be slightly activating.
-
Steric Hindrance: The 5-position is remote from the site of nucleophilic attack (C2). Therefore, the bulky tert-butyl group is not expected to sterically hinder the approach of the nucleophile.[5]
-
Implication for Temperature Optimization: The electronic nature of the 5-tert-butyl group suggests that excessively high temperatures might not be necessary compared to a pyridine ring with a strong electron-withdrawing group. However, the inherent stability of the 2-chloropyridine ring still necessitates heating in most cases. A moderate temperature range (e.g., 60-100 °C) is a good starting point for optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for nucleophilic substitution on this compound?
A1: There is no single "optimal" temperature, as it is highly dependent on the specific nucleophile, solvent, and desired reaction time. However, a general starting range for optimization would be between 60 °C and 120 °C. For less reactive nucleophiles, temperatures towards the higher end of this range may be necessary. Always begin with a lower temperature and gradually increase it while monitoring the reaction.
Q2: What are the best solvents for this reaction?
A2: Polar aprotic solvents are the preferred choice for SNAr reactions on halopyridines.[1] These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN) These solvents help to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
Q3: Can I use a base in my reaction?
A3: Yes, a non-nucleophilic base is often beneficial, especially when using amine nucleophiles. The base serves to neutralize the HCl that is generated during the reaction, preventing the protonation and deactivation of the nucleophile. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a tertiary amine like triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA).
Q4: How can I monitor the progress of the reaction?
A4: The choice of monitoring technique depends on the specific properties of your reactants and products.
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, particularly those that are not amenable to GC.
Experimental Protocols
General Protocol for Amination of this compound
This protocol provides a starting point for the reaction of this compound with a generic primary or secondary amine. Optimization of temperature, reaction time, and stoichiometry may be required for specific amines.
Materials:
-
This compound (1.0 equiv.)
-
Amine nucleophile (1.2-1.5 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask with a condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMF to the vessel. The concentration should be adjusted to ensure all reactants are soluble at the reaction temperature.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides a qualitative guide to the expected effect of temperature on the reaction outcome. Actual results will vary based on the specific nucleophile and other reaction conditions.
| Temperature Range | Expected Reaction Rate | Potential Issues |
| Room Temperature | Very slow to no reaction | - |
| 40-60 °C | Slow to moderate | May require extended reaction times |
| 70-100 °C | Moderate to fast | Optimal range for many nucleophiles |
| >120 °C | Fast | Increased risk of side reactions and decomposition |
Visualization of Concepts
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion in the SNAr reaction.
Factors Influencing Reaction Rate
Caption: Key factors that influence the rate of the SNAr reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with 5-(tert-Butyl)-2-chloropyridine
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 5-(tert-butyl)-2-chloropyridine. As a sterically hindered and electronically deactivated substrate, this pyridine derivative presents unique challenges. This resource provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you optimize your reaction outcomes.
Part 1: Core Concepts & General FAQs
This section addresses the fundamental reasons why this compound is a challenging substrate and the common failure modes applicable across different coupling reactions.
Q1: Why is my coupling reaction with this compound consistently failing or resulting in low yields?
A1: Low conversion rates with this substrate are common and typically stem from a combination of three primary factors: the inherent properties of the C-Cl bond, steric hindrance from the tert-butyl group, and catalyst inhibition by the pyridine nitrogen.
-
Poor Reactivity of the Carbon-Chlorine Bond: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, and often rate-limiting, oxidative addition step of the catalytic cycle energetically demanding.[1][2][3] A standard palladium catalyst system that works for a bromo-analogue may be completely ineffective for this chloro-substrate.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[1][2][4][5] This coordination can sequester the catalyst in an inactive state, effectively poisoning it and halting the catalytic cycle.
-
Steric Hindrance: The bulky tert-butyl group, while not directly adjacent to the chlorine, imposes significant steric strain. This bulkiness can hinder the approach of the palladium catalyst to the C-Cl bond for oxidative addition and can also impede subsequent steps in the catalytic cycle that require the assembly of large complexes.[6][7][8]
A logical troubleshooting workflow for these combined issues is presented below.
Caption: Troubleshooting workflow for low-yield couplings.
Q2: I see consumption of my starting materials, but little desired product. What are the likely side reactions?
A2: The most common side reactions are protodeboronation (in Suzuki couplings), homocoupling, and dehalogenation.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile. It is often promoted by excessive water, high temperatures, and certain bases.[1][4][9] If you are performing a Suzuki reaction and see your boronic acid disappearing without product formation, this is a likely culprit.
-
Homocoupling: This is the self-coupling of your boronic acid (to form a biaryl) or your alkyne (Glaser coupling in Sonogashira reactions). It can be exacerbated by the presence of oxygen in the reaction mixture or a slow transmetalation step.[3]
-
Dehalogenation: The C-Cl bond can be cleaved and replaced with a hydrogen atom, leading to the formation of 5-(tert-butyl)pyridine. This can occur if the catalytic cycle is disrupted after oxidative addition.
Q3: Why is maintaining an inert atmosphere so crucial for these reactions?
A3: Oxygen is detrimental to most palladium-catalyzed coupling reactions for two primary reasons. First, the active Pd(0) catalyst is readily oxidized to inactive Pd(II) species in the presence of oxygen, killing the catalyst. Second, oxygen can promote the unwanted homocoupling of coupling partners, particularly boronic acids, which consumes your reagents and complicates purification.[3] A thorough degassing of solvents and the use of a robust inert (argon or nitrogen) atmosphere via techniques like freeze-pump-thaw cycles or bubbling is non-negotiable for success.[10]
Part 2: Suzuki-Miyaura Coupling Deep Dive
The Suzuki-Miyaura reaction is the most common coupling attempted with this substrate. The following questions address its specific failure modes.
Q4: I have zero conversion in my Suzuki coupling. Which single component is the most likely cause?
A4: The catalyst system—specifically the combination of the palladium source and the ligand—is the most probable cause. The dual challenges of C-Cl bond activation and pyridine inhibition require a highly specialized catalyst. A simple system like Pd(PPh₃)₄, which may work for aryl bromides, is often completely ineffective here.[9]
Actionable Advice: You must use a catalyst system known for high activity with challenging substrates. Modern systems featuring bulky, electron-rich phosphine ligands are the industry standard.[11] These ligands both accelerate the difficult oxidative addition step and provide a large steric shield around the palladium center, which minimizes inhibition by the pyridine nitrogen.[2]
| Catalyst System Component | Recommended Choice | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective precursors to the active Pd(0) catalyst. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Often more reliable and efficient as they form the active catalyst cleanly and rapidly.[5] | |
| Ligand | Buchwald-type Ligands: XPhos, SPhos | Bulky and electron-rich, excellent for activating C-Cl bonds and preventing catalyst inhibition.[2][10] |
| NHC Ligands: IPr, SIPr | Very strong electron donors that can form highly active catalysts, sometimes effective when phosphines fail.[6][12] |
Q5: I've switched to an advanced catalyst system (e.g., Pd₂(dba)₃/SPhos), but the reaction is still very slow. Could the base be the issue?
A5: Absolutely. After the catalyst, the base is the next most critical parameter. The base's role is to activate the boronic acid by forming a more nucleophilic boronate species, which is required for the transmetalation step.[2] For a challenging substrate like this compound, a weak or partially soluble base will result in a slow or stalled reaction.
-
Base Strength: Weak bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic inorganic bases are required to drive the reaction forward.[2]
-
Solubility: The solubility of the base in the reaction medium can be a limiting factor.[2][13]
| Base | Common Solvents | Performance Notes |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene | Often the first choice for difficult couplings. Highly effective.[2][4] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene, THF | Very strong and often gives excellent results, but is more expensive.[2][14] |
| K₂CO₃ (Potassium Carbonate) | DMF/H₂O, Dioxane/H₂O | A moderate choice; may work but often less effective than K₃PO₄ for this substrate.[15][16] |
Q6: My main side product is 5-(tert-butyl)pyridine, and my boronic acid is being consumed. How do I stop protodeboronation?
A6: This indicates that the boronic acid is being protonated and cleaved faster than it is coupling. To mitigate this, you must control the source of protons and enhance the rate of productive coupling.
-
Use Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, for sensitive substrates prone to protodeboronation, minimizing water can be beneficial. Ensure your solvents are rigorously dried.
-
Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids.[4] They are strongly recommended for challenging couplings.
-
Optimize the Base: A strong base like K₃PO₄ can accelerate the desired transmetalation step, allowing it to outcompete the protodeboronation pathway.[2]
Caption: Key failure points in the Suzuki cycle for this substrate.
Part 3: Buchwald-Hartwig & Sonogashira Couplings
Q7: What are the key modifications needed to adapt a Suzuki protocol for a Buchwald-Hartwig amination with this substrate?
A7: The core challenges remain, but the base selection is even more critical. Aminations typically require a very strong, non-nucleophilic base to deprotonate the amine nucleophile.
-
Base: While K₃PO₄ might work for some systems, strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard.[17] Be aware that these harsh bases can have compatibility issues with other functional groups.[18]
-
Ligands: While Buchwald phosphine ligands are still excellent choices, some catalyst systems are specifically optimized for C-N bond formation. Consult literature for ligands tailored to amination reactions.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ethereal solvents are often preferred when using bases like LiHMDS.[18][20]
Q8: I am attempting a Sonogashira coupling and only see alkyne homocoupling (Glaser product). What is going wrong?
A8: This classic Sonogashira failure mode indicates that the copper-catalyzed alkyne dimerization is occurring much faster than the palladium-catalyzed cross-coupling. This is common when using unreactive aryl chlorides.[21]
Troubleshooting Steps:
-
Boost Palladium Catalyst Activity: The issue is almost always that the oxidative addition to the Pd(0) center is too slow. Use the most active catalyst systems discussed for the Suzuki reaction (e.g., Pd/NHC or Pd/Buchwald ligand systems).
-
Minimize the Copper Co-catalyst: While copper is the traditional co-catalyst, it is also responsible for the Glaser coupling.[22] Use the minimum effective amount (e.g., 1-2 mol %). In some modern "copper-free" Sonogashira protocols, the copper is omitted entirely, which can be a very effective strategy for preventing homocoupling, though this may require a more potent palladium catalyst system.[23]
-
Ensure Strict Anaerobic Conditions: Oxygen is a known promoter of Glaser coupling. Rigorous degassing is essential.
Part 4: Experimental Protocols
Protocol 1: Step-by-Step Methodology for Suzuki-Miyaura Coupling Optimization
This protocol outlines a general starting point for the coupling of an arylboronic acid pinacol ester with this compound.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
-
Catalyst Addition:
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.4 mol %).
-
-
Inerting the Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three to five times to ensure all oxygen is removed.[3]
-
-
Solvent Addition:
-
Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. arodes.hes-so.ch [arodes.hes-so.ch]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
Strategies to prevent hydrodehalogenation of 5-(tert-Butyl)-2-chloropyridine.
Technical Support Center: 5-(tert-Butyl)-2-chloropyridine
A Guide to Preventing Hydrodehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for researchers working with this compound. This sterically hindered and electronically deactivated substrate is a valuable building block, but its use in palladium-catalyzed cross-coupling reactions is often plagued by a persistent side reaction: hydrodehalogenation (HDH), the undesired replacement of the chlorine atom with hydrogen. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize this byproduct and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to hydrodehalogenation?
A1: This substrate presents a "perfect storm" of challenges for cross-coupling reactions:
-
The "2-Pyridyl Problem": The nitrogen atom on the pyridine ring can coordinate strongly to the palladium catalyst.[1] This coordination can act as an inhibitor, slowing down the desired catalytic cycle and giving the competing hydrodehalogenation pathway more time to occur.
-
Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than C-Br or C-I bonds.[1][2] This necessitates more reactive catalysts and often higher temperatures for the initial oxidative addition step, conditions which can also promote side reactions like HDH.[3]
-
Steric Hindrance: While the tert-butyl group is at the 5-position, it contributes to the overall steric bulk of the molecule, which can influence the approach of coupling partners and the stability of catalytic intermediates.
Q2: What is the primary mechanism of hydrodehalogenation in my reaction?
A2: Hydrodehalogenation is a competing catalytic cycle that branches off from the desired cross-coupling pathway. While the exact mechanism can be complex and dependent on reaction conditions, a common pathway involves the formation of a palladium-hydride (Pd-H) species. This species can arise from several sources:
-
Solvents: Protic solvents, especially alcohols like methanol or ethanol, can undergo β-hydride elimination after reacting with the palladium center, particularly in the presence of a strong base.[4]
-
Water: Trace amounts of water in the reaction can serve as a proton source, contributing to the formation of Pd-H intermediates.[5][6]
-
Amine Bases: Amine bases (e.g., triethylamine) used in reactions like the Sonogashira coupling can also be a source of hydrides.
Once formed, the Ar-Pd-H intermediate can undergo reductive elimination to yield the hydrodehalogenated byproduct and regenerate the Pd(0) catalyst, which re-enters the undesired cycle.
Troubleshooting Guide: Minimizing Hydrodehalogenation
This section provides a systematic approach to diagnosing and solving issues with HDH. Start with the most likely culprits and proceed sequentially.
Problem: My primary isolated product is 5-(tert-Butyl)pyridine. Where do I start?
This indicates that the hydrodehalogenation pathway is dominant. A logical troubleshooting workflow should be followed to pinpoint the cause.
The Catalyst System: Your First Line of Defense
The single most critical factor in suppressing HDH for challenging substrates is the choice of ligand. The ligand's job is to stabilize the palladium center and accelerate the desired cross-coupling steps so effectively that the HDH side reaction cannot compete.
Recommendation: For 2-chloropyridines, standard ligands like triphenylphosphine (PPh₃) are often inadequate. You must use bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands"). These ligands promote fast reductive elimination of the desired product and sterically hinder pathways that lead to catalyst deactivation or side reactions.[2][7]
| Ligand Class | Example(s) | Performance with 2-Chloropyridines | HDH Suppression |
| Simple Trialkyl/aryl | PPh₃, PCy₃ | Generally poor yields, slow reaction rates. | Poor |
| Bidentate Phosphines | dppf, Xantphos | Moderate; can be effective but may require higher temperatures. | Moderate |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Excellent; high reactivity, lower catalyst loading, milder conditions. | Excellent |
Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling
This protocol outlines a parallel screening experiment to identify the optimal ligand.
-
Preparation: In a glovebox, arrange an array of reaction vials equipped with stir bars. To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the respective ligand (4.4 mol%).
-
Reagent Addition: To each vial, add this compound (1.0 equiv), the boronic acid coupling partner (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) to each vial to achieve the desired concentration (e.g., 0.2 M).
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the ratio of desired product to the hydrodehalogenated byproduct.
Base and Solvent Selection: Controlling the Reaction Environment
The choice of base and solvent is critical as they can be direct contributors to the formation of Pd-H species.
Base Selection: Strong bases, especially alkoxides, can accelerate HDH.[4] Weaker, non-nucleophilic inorganic bases are generally preferred for challenging couplings as they are sufficient to promote transmetalation without introducing hydride sources.[2]
Solvent Selection: Protic solvents are a known risk. Always use high-purity, anhydrous aprotic solvents.[1] The impact of the solvent is directly tied to the catalytic pathway.[8][9][10]
| Base | Solvent | Risk of Hydrodehalogenation (HDH) | Comments |
| K₃PO₄ | Dioxane, Toluene | Low | Often the best choice for difficult Suzuki couplings.[2] |
| Cs₂CO₃ | Dioxane, Toluene | Low | Another excellent, albeit more expensive, option. |
| K₂CO₃ | Dioxane/H₂O | Medium | The presence of water increases the risk of HDH.[5][6] |
| NaOtBu, KOtBu | THF, Dioxane | High | Strong bases that can promote HDH, especially at elevated temperatures.[4] |
| Et₃N, DIPEA | THF, DMF | High | Amine bases can be hydride sources, a major issue in Sonogashira couplings.[11][12] |
Recommendation: Start with potassium phosphate (K₃PO₄) in anhydrous 1,4-dioxane or toluene . Ensure your solvent is freshly distilled or from a recently opened bottle stored under an inert atmosphere.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Purifying 5-(tert-Butyl)-2-chloropyridine via Flash Column Chromatography
Welcome to the technical support center for the purification of 5-(tert-Butyl)-2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this key synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For most applications, standard Silica Gel 60 (40-63 µm or 230-400 mesh) is the appropriate stationary phase.[1][2] However, this compound is a basic compound due to the nitrogen atom in the pyridine ring.[3][4] This basicity can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel, potentially causing issues like peak tailing.[3] If you experience such issues, or if your compound shows signs of degradation, consider using deactivated silica or an alternative stationary phase like alumina.[5]
Q2: How do I select the optimal mobile phase (eluent) for my separation?
The selection process should always begin with Thin Layer Chromatography (TLC).[6]
-
Solvent System: The most common and effective solvent systems for compounds of moderate polarity are mixtures of hexanes (or petroleum ether) and ethyl acetate .[1]
-
Target Rf Value: You should aim for a solvent system that provides a retention factor (Rf) of approximately 0.3 for this compound.[1] This Rf value provides the best balance between retention on the column and a reasonable elution volume, leading to efficient separation.
-
Screening: Start by testing different ratios of hexanes:ethyl acetate on a TLC plate (e.g., 9:1, 4:1, 3:1, 1:1). Based on literature for similar pyridine derivatives, a good starting point is likely in the 10-30% ethyl acetate in hexanes range.[7]
Q3: Why is it often necessary to add a basic modifier like triethylamine (TEA) to the mobile phase?
Adding a small amount (typically 0.1-1%) of a competing base like triethylamine (TEA) to the eluent is a critical technique for purifying pyridine-containing compounds on silica gel.[1][3][8]
Mechanism of Action: The acidic silanol groups on the silica surface can protonate the basic pyridine nitrogen, leading to strong ionic interactions. This causes a secondary retention mechanism that results in broad, tailing peaks. TEA is a stronger base and will preferentially interact with these active silanol sites, effectively "shielding" or masking them from your target compound.[3] This ensures that your analyte experiences a more uniform (non-polar) interaction with the silica surface, resulting in sharp, symmetrical peaks and improved separation.
Q4: Should I use wet or dry loading to apply my crude sample to the column?
Both methods can be effective, but dry loading is often superior for achieving the highest resolution.
-
Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase (or a weak solvent like dichloromethane) and carefully pipetted onto the top of the column bed. This is fast but can lead to band broadening if the sample is not concentrated enough or if the solvent is too strong.[2]
-
Dry Loading: The crude sample is dissolved in a volatile solvent (e.g., dichloromethane), and a small amount of silica gel or an inert support like Celite is added.[9] The solvent is then carefully removed by rotary evaporation to yield a free-flowing powder. This powder is then carefully added to the top of the packed column. This technique ensures that the entire sample starts as a very narrow, uniform band, which significantly improves separation efficiency.[1][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem: My purified compound shows significant peak tailing in the TLC analysis of my fractions.
-
Primary Cause: This is the classic sign of interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[3] This leads to multiple retention mechanisms and a smeared, "tailing" spot.
-
Solution:
-
Add Triethylamine (TEA): The most effective solution is to add a small percentage of TEA (start with 0.5% v/v) to your mobile phase.[1] This competing base will mask the active sites on the silica, promoting a sharp, symmetrical peak shape.[3]
-
Re-run the Column: Prepare a new column and eluent system that includes the TEA from the beginning. Do not simply add TEA to the existing column, as this will create an unpredictable solvent front.
-
-
Pro-Tip: Always include the same percentage of TEA in your TLC mobile phase as you plan to use in your column. This ensures that the Rf value you observe on the plate accurately predicts the behavior on the column.
Problem: I have low or no recovery of my compound after chromatography.
-
Potential Cause: The compound may be unstable on the acidic silica gel surface and is decomposing during the purification.[5]
-
Diagnostic Test (2D TLC): To test for stability, perform a two-dimensional TLC.[5][10]
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate using your chosen eluent.
-
Dry the plate completely and rotate it 90 degrees counter-clockwise.
-
Develop the plate a second time in the same eluent.
-
Interpretation: If your compound is stable, all spots will appear along a 45-degree diagonal line. If any spots appear below this diagonal, it indicates that decomposition occurred on the plate, and the same is likely happening on your column.[10]
-
-
Solutions:
-
Deactivate Silica: Prepare a slurry of silica gel in your mobile phase containing 1-2% TEA, let it stand for an hour, and then pack the column. This pre-treats the silica.
-
Change Stationary Phase: If decomposition is severe, switch to a more inert stationary phase like neutral alumina or Florisil.[5] You will need to re-develop a suitable mobile phase system for this new stationary phase using TLC.
-
Problem: My compound is co-eluting with an impurity.
-
Cause: The selected mobile phase does not have sufficient selectivity to resolve the two compounds.
-
Solutions:
-
Optimize the Mobile Phase: Try to improve separation by slightly decreasing the polarity (e.g., moving from 20% to 15% ethyl acetate in hexanes).
-
Change Solvent Selectivity: If optimizing polarity fails, you need to change the nature of the polar solvent. Ethyl acetate is a hydrogen bond acceptor. Try switching to a different solvent class, such as dichloromethane (a dipole) or THF.[11] A system of hexanes:dichloromethane might provide the different selectivity needed to achieve separation. Always screen new solvent systems with TLC first.
-
Consider a Different Stationary Phase: If solvent changes on silica are unsuccessful, the impurity may have very similar properties. Running the separation on a different stationary phase, such as alumina or a reverse-phase (C18) silica, can provide a completely different interaction mechanism and may resolve the compounds.[3]
-
Key Experimental Protocols & Data
Data Summary: Recommended Starting Parameters
| Parameter | Recommended Value/Description | Rationale & Notes |
| Stationary Phase | Silica Gel 60 (40-63 µm) | Industry standard for flash chromatography.[1] |
| Mobile Phase | Hexanes / Ethyl Acetate | Excellent, tunable solvent system for moderately polar compounds.[1] |
| Basic Additive | 0.5 - 1.0% Triethylamine (v/v) | Crucial for preventing peak tailing of the basic pyridine compound.[3][8] |
| Target Rf (TLC) | ~0.3 | Optimal value for good separation and efficient elution.[1] |
| Sample Loading | Dry Loading onto Silica or Celite | Maximizes resolution by creating a narrow starting band.[9] |
| Detection | UV light (254 nm), TLC analysis | The pyridine ring is UV active. Use TLC to identify pure fractions. |
Protocol 1: TLC Method Development
-
Prepare Stock Solution: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Prepare TLC Chambers: In separate chambers or beakers, prepare small volumes of different mobile phase ratios (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate). Crucially, add 0.5% TEA to each.
-
Spot the Plate: Using a capillary tube, spot your crude sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in one of the chambers and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp (254 nm).
-
Analyze: Calculate the Rf value for your target compound in each solvent system. Choose the system that places the spot at an Rf of ~0.3 and shows the best separation from impurities.
Protocol 2: Flash Column Chromatography Procedure
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1-2 cm layer of sand.
-
Dry-pack the column with the appropriate amount of silica gel (typically ~50-100x the weight of your crude sample).
-
Gently tap the column to settle the silica into a packed bed. Add another ~1-2 cm layer of sand on top.
-
-
Equilibration:
-
Pre-wet the column by passing 3-5 column volumes of your chosen mobile phase (including TEA) through the silica bed. Use gentle air pressure to facilitate this process.[2] Do not let the solvent level drop below the top layer of sand.
-
-
Sample Loading (Dry Method):
-
Prepare your dry-loaded sample as described in the FAQs.
-
Carefully add the free-flowing powder containing your sample onto the top layer of sand, creating an even layer.
-
Gently add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with your mobile phase.
-
Using a regulated source of compressed air or nitrogen, apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or vials.
-
Monitor the progress of the separation by spotting collected fractions onto TLC plates and comparing them to a spot of your starting material.
-
-
Product Isolation:
-
Once TLC analysis confirms which fractions contain your pure product, combine them in a round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified this compound.[9]
-
Visualization Workflows
Caption: A decision tree for troubleshooting common flash chromatography issues.
Caption: Workflow for purification from TLC method development to column elution.
References
- 1. Purification [chem.rochester.edu]
- 2. ijpdt.com [ijpdt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Common impurities in commercial 5-(tert-Butyl)-2-chloropyridine and their removal.
Welcome to the technical support center for 5-(tert-butyl)-2-chloropyridine (CAS 102236-19-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purity of this critical building block. In pharmaceutical synthesis and material science, the purity of starting materials is paramount, as even minor impurities can lead to significant issues in downstream applications, affecting reaction yields, creating complex purification challenges, and introducing potential toxicological risks.
Commercial batches of this compound, while often supplied at purities of 95-98%[1][2][3], can contain impurities stemming from its synthesis. This guide provides in-depth, field-proven insights into identifying and removing these common contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound?
The impurity profile is primarily dictated by the synthetic route. A common pathway to substituted pyridines involves electrophilic substitution, which can lack perfect regioselectivity. Therefore, the most probable impurities are:
-
Positional Isomers: Due to the directing effects of the pyridine nitrogen and the chloro-substituent, trace amounts of other isomers can form. The most common is likely the thermodynamically stable 4-(tert-Butyl)-2-chloropyridine .
-
Starting Materials: Incomplete reaction can leave residual 2-chloropyridine .
-
Byproducts of Chlorination: If the synthesis involves direct chlorination of a tert-butylpyridine precursor, you might find di-chlorinated species.
-
Solvent Residues: Residual solvents from synthesis and initial purification (e.g., toluene, heptane, dichloromethane) may be present.
Q2: How can I perform an initial assessment of my sample's purity?
Before attempting any purification, a quick analytical assessment is crucial to understand the nature and extent of the impurity problem.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first-pass technique. It will separate volatile compounds and provide their mass-to-charge ratio, allowing you to identify isomers (which have the same mass) and other impurities with different molecular weights. A standard GC method for related compounds can be adapted for this purpose[4].
-
¹H NMR Spectroscopy: The proton NMR spectrum is excellent for identifying and quantifying isomeric impurities. The aromatic protons of the desired 5-tert-butyl isomer will have a distinct splitting pattern and chemical shift compared to a 4-tert-butyl or other isomer.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the main component from more or less polar impurities. This technique is particularly useful for quantifying purity and can be scaled up for preparative purification[5].
Q3: My material is a liquid at room temperature. Can I still use recrystallization?
While this compound is typically a liquid or low-melting solid at room temperature, low-temperature recrystallization can be a highly effective purification method, especially if the impurities have significantly different solubilities at low temperatures.
Causality: The principle relies on the target compound being significantly less soluble than the impurities in a chosen solvent at a reduced temperature (e.g., -20°C or -78°C). As the saturated solution is cooled slowly, the lower energy state of the crystal lattice favors the incorporation of the major component, leaving impurities behind in the cold mother liquor[6].
A suitable solvent should dissolve the compound when warm but cause it to crystallize upon cooling. Hexanes or pentane are good starting points for this non-polar compound.
Q4: When is fractional distillation the best choice for purification?
Fractional distillation is the preferred method for large-scale purification when the impurities are volatile and have boiling points that differ from the product by at least 5-10°C. Given that this compound has a boiling point of approximately 223°C at atmospheric pressure[7], vacuum distillation is necessary to prevent thermal decomposition.
Key Consideration: The success of fractional distillation hinges on the difference in vapor pressures between the components. A column with high theoretical plates (e.g., a Vigreux or packed column) is essential for separating close-boiling isomers.
Troubleshooting and Purification Protocols
This section provides a logical workflow for addressing common purity issues encountered in the lab.
Caption: Logical workflow for selecting a purification strategy.
Problem 1: GC-MS shows a significant isomeric impurity (e.g., 4-tert-Butyl-2-chloropyridine).
Analysis: Isomeric impurities often have very similar polarities and boiling points, making them challenging to separate. The choice between distillation and chromatography depends on the boiling point difference and the scale of the reaction.
Solution A: High-Efficiency Fractional Vacuum Distillation
This method is ideal for purifying quantities greater than 5 grams, provided a boiling point difference exists.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a high-efficiency column (e.g., a 20-30 cm Vigreux or packed column) and a vacuum-jacketed distillation head. Ensure all glassware is dry and joints are properly sealed with high-vacuum grease.
-
Charge the Flask: Add the impure this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum from a suitable pump (a mechanical pump is usually required to reach low pressures).
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: As the liquid begins to boil and reflux in the column, adjust the heat input to establish a slow, steady reflux. Allow the column to equilibrate for at least 30 minutes. This is critical for achieving good separation.
-
Collect Fractions: Slowly begin collecting the distillate. Collect an initial "forerun" fraction, which will be enriched in any lower-boiling impurities. Then, collect the main fraction at a steady head temperature. Collect a final, higher-boiling fraction separately.
-
Analysis: Analyze all collected fractions by GC-MS or ¹H NMR to determine their purity. Combine the fractions that meet the required purity specifications.
Solution B: Preparative HPLC
For smaller scales or when isomers are inseparable by distillation, preparative HPLC offers superior resolving power.
Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase[8]. Even subtle differences in the molecular shape and electronic distribution of isomers can be exploited to achieve separation.
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Method Development: First, develop an analytical HPLC method using a C18 column to achieve baseline separation of the product and the isomeric impurity. A typical mobile phase would be a gradient of acetonitrile and water.
-
Scale-Up: Transfer the analytical method to a preparative HPLC system equipped with a larger-diameter column of the same stationary phase.
-
Injection: Dissolve the impure material in a minimal amount of a strong solvent (like acetonitrile) and inject it onto the column.
-
Fraction Collection: Collect fractions as they elute from the column, guided by the UV detector response.
-
Post-Processing: Combine the pure fractions, and remove the mobile phase solvent under reduced pressure (e.g., using a rotary evaporator) to isolate the purified product.
Problem 2: The sample is a dark-colored oil, indicating baseline or polymeric impurities.
Analysis: Dark coloration often suggests the presence of non-volatile, high-molecular-weight, or polymeric impurities. These can interfere with crystallization and may not be removable by distillation.
Solution: Activated Charcoal Treatment followed by Column Chromatography
Causality: Activated charcoal has a high surface area and can adsorb colored impurities and other large, non-polar molecules. Subsequent filtration removes the charcoal and the adsorbed impurities. Flash chromatography is then used to separate the target compound from any remaining, less-polar or more-polar impurities.
Experimental Protocol: Decolorization and Chromatography
-
Dissolution: Dissolve the impure oil in a suitable non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2).
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight of the solute) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as this can sometimes cause reactions on the charcoal surface.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to completely remove the fine charcoal particles. The resulting solution should be significantly lighter in color.
-
Concentration: Remove the solvent under reduced pressure.
-
Flash Chromatography: Purify the resulting material by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC or GC to isolate the pure product.
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN | [9] |
| Molecular Weight | 169.65 g/mol | [9] |
| Boiling Point | 223.1 ± 20.0 °C at 760 mmHg | [7] |
| Purity (Typical) | 95-98% | [1][3] |
| Appearance | Liquid or low-melting solid |
Visualization of Purification Logic
The following diagram illustrates the decision-making process for handling a new batch of this compound.
Caption: Decision matrix for purification based on impurity type.
References
- 1. chemscene.com [chemscene.com]
- 2. achemblock.com [achemblock.com]
- 3. This compound | 102236-19-1 [sigmaaldrich.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Home Page [chem.ualberta.ca]
- 7. This compound | CAS#:102236-19-1 | Chemsrc [chemsrc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | 102236-19-1 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 5-(tert-Butyl)-2-chloropyridine Using 2D NMR
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, objective comparison of how a suite of 2D NMR experiments can be used to unequivocally confirm the structure of 5-(tert-Butyl)-2-chloropyridine, systematically ruling out its constitutional isomers. It is designed to demonstrate not just the methodology, but the causal logic behind experimental choices, ensuring trustworthy and reproducible structural elucidation.
The Challenge: Beyond the Limits of 1D NMR in Substituted Pyridines
In pharmaceutical and materials science, the precise substitution pattern on an aromatic ring is paramount to a molecule's function. For a compound like tert-butyl chloropyridine, several constitutional isomers are possible. While 1D ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, they often fall short in distinguishing between isomers like this compound, 4-(tert-Butyl)-2-chloropyridine, and 3-(tert-Butyl)-2-chloropyridine.
The primary challenge lies in the ambiguity of assigning quaternary carbons and definitively linking disparate spin systems. For instance, the intense singlet of the tert-butyl group in the ¹H NMR spectrum confirms its presence but offers no immediate information about its position on the pyridine ring.[1][2] This guide demonstrates how a logical workflow employing a combination of 2D NMR experiments—specifically COSY, HSQC, and HMBC—provides irrefutable proof of structure.[3][4]
The 2D NMR Solution: A Multi-faceted Approach to Connectivity
To overcome the limitations of 1D NMR, we turn to two-dimensional techniques that reveal correlations between nuclei, effectively building a map of the molecule's atomic framework.[5][6][7]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar-coupled (typically through 2-3 bonds).[8] It is the primary tool for mapping out contiguous proton spin systems, such as the protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (¹JCH coupling).[8][9] It provides a direct and unambiguous link between the ¹H and ¹³C spectra, allowing for the confident assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for distinguishing isomers. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[3][8] This "long-range" information is essential for connecting isolated spin systems and for placing substituents by correlating their protons to carbons within the core scaffold.
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines the steps for acquiring high-quality 2D NMR data. The trustworthiness of the final structure is built upon the systematic and logical application of these steps.
Diagram: Experimental Workflow for Structural Elucidation
Caption: A logical workflow for structure elucidation using 1D and 2D NMR.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.[3]
-
Spectrometer Setup: On a 400 MHz (or higher) spectrometer, lock on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution, characterized by narrow linewidths in a preliminary 1D ¹H spectrum.[3]
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum and reference it to the residual CHCl₃ peak at 7.26 ppm or internal TMS at 0.00 ppm.
-
Acquire ¹³C and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups from quaternary carbons.
-
-
2D Spectra Acquisition:
-
gCOSY: Use a standard gradient-enhanced COSY pulse sequence. Acquire data with a spectral width covering the full proton range (e.g., 0-10 ppm), using at least 256 increments in the indirect dimension and 2-4 scans per increment.[3]
-
gHSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for an average ¹JCH of 145 Hz.
-
gHMBC: Use a standard gradient-enhanced HMBC pulse sequence. The crucial parameter is the long-range coupling delay, which should be optimized for a J-coupling of 7-8 Hz to emphasize ²JCH and ³JCH correlations.[8]
-
Data Interpretation: Assembling the Puzzle for this compound
Below is a summary of representative NMR data for the confirmed structure.
| Position | Atom | ¹H δ (ppm) | Multiplicity | J (Hz) | ¹³C δ (ppm) |
| 1 | N | - | - | - | - |
| 2 | C | - | - | - | 150.1 (Cq) |
| 3 | C-H | 7.35 | d | 8.4 | 121.2 (CH) |
| 4 | C-H | 7.60 | dd | 8.4, 2.5 | 135.8 (CH) |
| 5 | C | - | - | - | 148.5 (Cq) |
| 6 | C-H | 8.30 | d | 2.5 | 146.1 (CH) |
| tBu-Cq | C | - | - | - | 34.5 (Cq) |
| tBu-CH₃ | C-H | 1.32 | s | - | 30.8 (CH₃) |
Analysis of Key Correlations:
-
COSY Analysis: The COSY spectrum reveals the connectivity of the pyridine ring protons. A clear cross-peak is observed between the signal at 7.60 ppm (H4) and the signal at 7.35 ppm (H3) , confirming their adjacency. No other couplings are observed for these aromatic protons, indicating H3 is adjacent to a substituted position (C2) and H4 is adjacent to another substituted position (C5).
-
HSQC Analysis: The HSQC spectrum provides direct one-bond C-H correlations, allowing for unambiguous assignment of the protonated carbons:
-
¹H 8.30 ppm correlates to ¹³C 146.1 ppm (C6-H6).
-
¹H 7.60 ppm correlates to ¹³C 135.8 ppm (C4-H4).
-
¹H 7.35 ppm correlates to ¹³C 121.2 ppm (C3-H3).
-
¹H 1.32 ppm correlates to ¹³C 30.8 ppm (tBu-CH₃).
-
-
HMBC Analysis (The Decisive Evidence): The HMBC spectrum connects the pieces. The long-range correlations from the high-intensity tert-butyl proton singlet are the most diagnostic.
Diagram: Key HMBC Correlations for this compound
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
-
Crucial Correlation 1 (Positioning the tert-Butyl Group): The protons of the tert-butyl group (δ 1.32 ppm) show strong correlations to two aromatic carbons: the quaternary carbon at 148.5 ppm (C5) and the protonated carbon at 135.8 ppm (C4) . A weaker correlation to 146.1 ppm (C6) may also be visible. This pattern of correlations to C4, C5, and C6 is only possible if the tert-butyl group is attached to C5.
-
Crucial Correlation 2 (Confirming the Ring Structure): The proton at 8.30 ppm (H6) shows correlations to C5 (148.5 ppm) and C4 (135.8 ppm) . This confirms that the C6-H6 group is adjacent to the tert-butyl-substituted C5.
-
Crucial Correlation 3: The proton at 7.35 ppm (H3) shows correlations to the chlorine-bearing quaternary carbon at 150.1 ppm (C2) and the tert-butyl-bearing quaternary carbon at 148.5 ppm (C5) , confirming the overall substitution pattern.
Comparative Analysis: Why It Isn't Another Isomer
The power of this analytical approach lies in its ability to exclude other possibilities. Let's compare the expected key HMBC correlations from the tert-butyl protons for the different isomers.
| Isomer | Expected Key ³JCH Correlations from tert-Butyl Protons | Conclusion |
| This compound (Observed) | C4, C6 | Matches experimental data. |
| 4-(tert-Butyl)-2-chloropyridine (Alternative) | C3, C5 | The observed correlation to C6 and lack of correlation to C3 rules out this isomer. |
| 3-(tert-Butyl)-2-chloropyridine (Alternative) | C2, C4 | The observed correlations to C6 and C5 rule out this isomer. |
Diagram: Comparative HMBC Patterns
Caption: Logical process for isomer exclusion based on HMBC data.
This comparative analysis demonstrates the self-validating nature of the workflow. The specific pattern of long-range correlations observed in the HMBC spectrum acts as a unique fingerprint for the 5-substituted isomer, which would not be present for any other constitutional isomer.
Conclusion
The structural confirmation of substituted heterocycles like this compound demands a rigorous analytical approach that moves beyond the ambiguities of 1D NMR. By synergistically employing COSY, HSQC, and HMBC experiments, a complete and unambiguous picture of molecular connectivity can be constructed. The HMBC experiment, in particular, is the cornerstone of this process, providing the critical long-range correlations that definitively place substituents on the aromatic ring. This guide illustrates a robust, reliable, and scientifically sound workflow that provides researchers with the highest degree of confidence in their structural assignments, a critical requirement for advancing drug development and chemical research.
References
- 1. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. youtube.com [youtube.com]
A Senior Scientist's Guide to the Quantitative Purity Analysis of 5-(tert-Butyl)-2-chloropyridine: A Comparative Evaluation
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative purity assessment of 5-(tert-Butyl)-2-chloropyridine, a key intermediate in the synthesis of agrochemicals and specialized materials.[1] We will explore a primary, high-specificity Gas Chromatography-Mass Spectrometry (GC-MS) method, explaining the scientific rationale behind its development. Furthermore, we will objectively compare its performance against orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Differential Scanning Calorimetry (DSC). Our focus is on providing researchers, scientists, and drug development professionals with the practical insights and validated data necessary to select and implement the most appropriate purity testing strategies.
The Primary Method: High-Specificity GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for the analysis of volatile and semi-volatile compounds like this compound.[2][3] It combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, making it a gold standard for impurity profiling.[4]
Rationale for Method Development: The "Why" Behind the Protocol
The development of a robust analytical method is not merely a procedural exercise; it is a process of informed scientific decisions. The physical properties of this compound—a volatile liquid with a boiling point of approximately 223°C—make it an ideal candidate for GC analysis.[5][6]
-
Column Selection: The choice of a stationary phase is critical for resolving the analyte from potential process-related impurities, such as isomers, unreacted starting materials, or by-products from its synthesis. A low-bleed, mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is selected. This phase provides an optimal balance of dispersive and pi-pi interactions, enabling the effective separation of a wide range of aromatic and halogenated compounds commonly encountered as impurities.[7]
-
Inlet and Temperature Program: A split injection is employed to prevent column overloading and ensure sharp chromatographic peaks, which is essential for accurate quantification. The inlet temperature is set high enough (e.g., 250°C) to ensure rapid and complete volatilization of the analyte and impurities without inducing thermal degradation. The oven temperature program begins at a low temperature to trap volatile impurities at the head of the column, followed by a controlled ramp. This gradient is crucial for separating closely eluting isomers and achieving baseline resolution for accurate integration.
-
Mass Spectrometer Detection: Electron Ionization (EI) at a standard energy of 70 eV is utilized to generate reproducible fragmentation patterns (mass spectra).[4] These spectra act as chemical fingerprints, allowing for high-confidence identification of impurities by matching against spectral libraries (e.g., NIST). For quantification, analysis can be performed in two modes:
-
Full Scan Mode: Acquires a complete mass spectrum, which is excellent for identifying unknown impurities. Purity is often calculated using area percent normalization from the Total Ion Chromatogram (TIC).
-
Selected Ion Monitoring (SIM) Mode: Monitors only a few specific ions characteristic of the target analyte and known impurities. This mode significantly enhances sensitivity and is the preferred method for trace-level impurity quantification.[8]
-
Experimental Protocol: GC-MS Purity Analysis
This protocol is designed as a self-validating system, incorporating an internal standard for the highest level of accuracy.
A. Instrumentation and Reagents
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane
-
Helium (99.999% purity)
-
This compound (Sample)
-
Dichloromethane (GC grade)
-
Dodecane (Internal Standard, 99%+ purity)
B. Preparation of Solutions
-
Internal Standard (IS) Stock Solution: Accurately weigh approximately 100 mg of Dodecane and dissolve in 100 mL of dichloromethane to obtain a concentration of ~1.0 mg/mL.
-
Reference Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add 5.0 mL of the IS Stock Solution and dilute to volume with dichloromethane. This yields a final concentration of ~1.0 mg/mL for the analyte and ~0.2 mg/mL for the internal standard.
-
Sample Solution: Prepare the sample to be tested in the same manner as the Reference Standard Solution.
C. Chromatographic Conditions
| Parameter | Condition |
| Inlet Mode | Split (Split Ratio: 50:1) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) |
D. Data Analysis
-
Identify the peaks for Dodecane (IS) and this compound based on their retention times and mass spectra.
-
Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Calculate the purity of the sample using the area percent method from the Total Ion Chromatogram (TIC), excluding the solvent and internal standard peaks. For higher accuracy, a relative response factor should be determined and applied.
GC-MS Workflow Visualization
References
- 1. This compound | 102236-19-1 [chemicalbook.com]
- 2. GC-MS (Gas Chromatography-Mass Spectrometry) - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. omicsonline.org [omicsonline.org]
- 4. agilent.com [agilent.com]
- 5. This compound | CAS#:102236-19-1 | Chemsrc [chemsrc.com]
- 6. amptechfl.com [amptechfl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to HPLC Method Development for Monitoring 5-(tert-Butyl)-2-chloropyridine Synthesis
Abstract: The precise monitoring of chemical reactions is fundamental to efficient, safe, and scalable pharmaceutical and agrochemical synthesis. The production of 5-(tert-Butyl)-2-chloropyridine, a key building block, requires a robust analytical method to track the consumption of reactants and the formation of the product in real-time. This guide presents a systematic approach to developing a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose. We will explore the rationale behind critical methodological choices, from column and mobile phase selection to detector settings. Furthermore, this guide provides a comparative analysis of HPLC against other common analytical techniques, offering researchers a comprehensive framework for selecting the optimal method for their specific needs. All protocols and data are presented to meet rigorous scientific standards, ensuring trustworthiness and reproducibility.
The Analytical Challenge: Why a Dedicated Method is Crucial
The synthesis of this compound (MW: 169.65 g/mol ) typically involves the chlorination of a pyridine precursor.[1][2][3][4] To optimize yield, minimize impurity formation, and define reaction endpoints, a quantitative, specific, and rapid analytical method is indispensable.
Why HPLC is the Gold Standard for this Application
While several analytical techniques exist for reaction monitoring, HPLC offers a superior combination of advantages for this specific application.[5]
-
High-Performance Liquid Chromatography (HPLC): Offers unparalleled specificity and quantitative accuracy. It can simultaneously separate and quantify the starting material, intermediates, the final product, and any non-volatile by-products in a single run. This makes it the most powerful tool for generating detailed kinetic profiles and accurate yield calculations.[6]
-
Thin-Layer Chromatography (TLC): A fast and inexpensive method for qualitative checks.[5] It is excellent for quickly determining if the starting material has been consumed but lacks the resolution and quantitative capability of HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.[5] While the starting material, 2-chloropyridine, is amenable to GC analysis, the tert-butylated product and potential impurities may have different volatilities, potentially complicating accurate quantification of the entire reaction mixture.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative without the need for response factors if an internal standard is used.[9][10] However, it generally has lower sensitivity than HPLC and can be less practical for high-throughput automated monitoring in a typical process chemistry lab.
For robust process development and quality control, HPLC remains the preferred method due to its high resolution, sensitivity, and quantitative precision.[5]
Key Analytical Objectives
The primary goals for this HPLC method are:
-
Specificity: To achieve baseline separation between the starting material (e.g., 2-chloropyridine), the product (this compound), and any significant impurities.
-
Quantification: To accurately measure the concentration of the reactant and product over time.
-
Speed: To have a runtime short enough to allow for timely decisions during reaction optimization (e.g., < 15 minutes).
Foundational Method Development: A Comparative Approach
Developing a robust HPLC method involves the systematic optimization of several key parameters. The physicochemical properties of our analyte, this compound—a substituted aromatic heterocycle—guide our initial choices.[1]
Stationary Phase (Column) Selection
The separation occurs in the analytical column. Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is the most common and effective mode for a wide range of organic molecules.[6]
-
Analyte Properties: this compound is a moderately non-polar molecule due to the presence of the tert-butyl group and the aromatic pyridine ring. The nitrogen atom in the pyridine ring can interact with residual silanols on the silica support, potentially causing peak tailing. The pKa of the conjugate acid of 2-chloropyridine is approximately 0.49, meaning it will be largely neutral under typical reversed-phase conditions.[7]
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Stationary Phase | Primary Chemistry | Key Interaction Mechanism | Ideal For | Pros | Cons |
| C18 (L1) | Octadecylsilane | Hydrophobic | General purpose, separation of non-polar to moderately polar compounds. | High hydrophobicity, excellent retention for many compounds, widely available. | Can exhibit strong retention for very non-polar compounds, requiring high organic content. |
| C8 (L7) | Octylsilane | Hydrophobic | Compounds that are too strongly retained on C18. | Less retention than C18, allowing for faster analysis and use of less organic solvent. | May not provide sufficient retention for more polar compounds. |
| Phenyl-Hexyl (L11) | Phenyl-Hexylsilane | Hydrophobic & π-π | Aromatic or unsaturated compounds. | Offers alternative selectivity through π-π interactions with the pyridine ring. | Can be less stable at extreme pH compared to C18 phases. |
Decision: A C18 column is the logical starting point due to its versatility and strong hydrophobic retention, which is well-suited for the tert-butyl group on the analyte. A modern, end-capped C18 column will also minimize undesirable interactions with the pyridine nitrogen.
Mobile Phase Optimization
The mobile phase carries the sample through the column. Its composition is critical for achieving good separation.
-
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred solvent for separating nitrogen-containing heterocycles. It has a low UV cutoff (~190 nm), which is advantageous for detection at low wavelengths, and lower viscosity, resulting in lower backpressure.[11][12][13]
-
Methanol (MeOH): A protic solvent capable of hydrogen bonding, which can offer different selectivity.[12] However, its UV cutoff is higher (~205 nm), which can interfere with detection if the analyte's λmax is low.[14][15]
-
Decision: Acetonitrile is the superior first choice for this analysis due to its low UV absorbance and excellent performance with aromatic compounds.[12]
-
Aqueous Phase & pH Control Since the analyte has a basic nitrogen atom, controlling the mobile phase pH with a buffer is crucial for reproducible retention times and good peak shape. A pH between 3 and 7 will ensure the pyridine nitrogen is in a consistent protonation state. A simple acidic modifier like 0.1% formic acid or phosphoric acid in water is typically sufficient.
-
Elution Mode: Isocratic vs. Gradient
-
Isocratic: The mobile phase composition remains constant throughout the run. It is simple but may not be suitable for separating compounds with a wide range of polarities.
-
Gradient: The mobile phase composition changes over time (e.g., increasing the percentage of ACN). This is ideal for reaction monitoring as it can elute both the more polar starting materials and the less polar product within a single, efficient run.
-
Decision: A gradient elution is highly recommended to ensure all components are eluted with good peak shape in a reasonable timeframe.
Detection Wavelength (λ) Selection
A Photodiode Array (PDA) or UV-Vis detector is used to monitor the column effluent. The choice of wavelength is critical for sensitivity. Aromatic compounds like pyridine derivatives are strong UV absorbers.[16] The optimal wavelength (λmax) should be determined by running a spectrum of the analyte. For pyridine-based compounds, a wavelength in the range of 254-280 nm is common.[17]
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section provides a robust, starting-point protocol for the analysis.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Formic Acid (ACS Grade).
Standard and Sample Preparation
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Create a working standard at ~50 µg/mL by diluting the stock solution.
-
Reaction Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary and dilute with a known volume of diluent (e.g., into 5 mL) to bring the expected final product concentration into the calibration range. Filter through a 0.45 µm syringe filter before injection.
Optimized HPLC Conditions
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution; acid maintains consistent pH. |
| Gradient Program | Time (min) | %B |
| 0.0 | 30 | |
| 10.0 | 95 | |
| 12.0 | 95 | |
| 12.1 | 30 | |
| 15.0 | 30 | |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | Adjustable based on concentration and sensitivity. |
| Detection | DAD at 270 nm | Good absorbance wavelength for chloropyridine derivatives. |
Method Development Workflow
Caption: Workflow for HPLC method development and application.
Method Validation: Establishing Trustworthiness
A method used for quantitative analysis must be validated to ensure it is fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[18][19][20][21]
Table 3: Summary of Key Method Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, starting materials). | Peak for the analyte is spectrally pure and well-resolved from other components (Resolution > 2.0). |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least 5 concentration levels. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0%.Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| LOD & LOQ | To determine the lowest amount of analyte that can be reliably detected and quantified. | LOD: Signal-to-Noise ratio of ~3:1.LOQ: Signal-to-Noise ratio of ~10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters (flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) are varied. |
Application: A Practical Guide to Reaction Monitoring
Once the method is validated, it can be confidently used to monitor the synthesis of this compound.
-
Set up the Reaction: Begin the chemical synthesis as per the laboratory procedure.
-
Time Zero (t=0) Sample: Immediately after all reagents are mixed, withdraw the first sample. Prepare and inject it into the HPLC system. This chromatogram will show the peak(s) for the starting material(s) and establish the baseline.
-
Periodic Sampling: Withdraw samples at regular intervals (e.g., every 1-2 hours). The frequency will depend on the expected reaction rate.
-
Data Analysis: For each chromatogram, identify and integrate the peak areas for the starting material and the product.
-
Calculate Conversion: Using the peak areas, calculate the percentage of starting material consumed and the percentage of product formed over time. This data is critical for determining reaction kinetics and identifying the optimal reaction time to maximize yield and minimize impurity formation.
Conclusion
This guide outlines a comprehensive and scientifically grounded approach to developing a robust RP-HPLC method for monitoring the synthesis of this compound. By systematically selecting the column, optimizing the mobile phase, and validating the final method according to ICH guidelines, researchers can establish a trustworthy analytical tool. While other techniques like TLC and GC-MS have their merits, the quantitative power and specificity of HPLC make it the authoritative choice for detailed reaction profiling in a drug development setting. This method provides the high-quality data necessary to ensure process control, optimize reaction yield, and guarantee the purity of this important chemical intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 102236-19-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Magritek [magritek.com]
- 11. UV Cutoff [macro.lsu.edu]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. utsc.utoronto.ca [utsc.utoronto.ca]
- 14. lctsbible.com [lctsbible.com]
- 15. Significance of the UV Cut off - Chromatography Forum [chromforum.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. helixchrom.com [helixchrom.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. starodub.nl [starodub.nl]
- 21. database.ich.org [database.ich.org]
A Comparative Guide to the Reactivity of 5-(tert-Butyl)-2-chloropyridine and 2-chloro-5-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of pyridine scaffolds remains a critical endeavor.[1] Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.[1] This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-(tert-Butyl)-2-chloropyridine and 2-chloro-5-iodopyridine. Understanding the nuanced differences in their reactivity, governed by the interplay of steric and electronic effects, is paramount for researchers aiming to optimize their synthetic strategies.
Introduction: The Structural and Electronic Landscape
The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is fundamentally dictated by the nature and position of its substituents. In our two molecules of interest, we see a fascinating juxtaposition of these effects.
-
This compound: The tert-butyl group at the 5-position is a bulky, electron-donating group.[2] Its primary influence is steric, potentially hindering the approach of bulky catalysts or reagents.[3] Electronically, as an alkyl group, it donates electron density to the pyridine ring through an inductive effect, which can influence the reactivity of the C-Cl bond at the 2-position.[2]
-
2-chloro-5-iodopyridine: This molecule presents two potential reaction sites for cross-coupling: the C-Cl bond at the 2-position and the C-I bond at the 5-position. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the trend I > Br > Cl, making the C-I bond significantly more susceptible to oxidative addition to the palladium(0) catalyst.[1] The iodo group is also an electron-withdrawing group, which can impact the overall electron density of the pyridine ring.[4]
Comparative Reactivity in Key Cross-Coupling Reactions
The true measure of a building block's utility is its performance in a range of synthetic transformations. Here, we compare the reactivity of our two pyridines in three of the most common and powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.
General Reaction Scheme: Ar-X + Ar'-B(OR)₂ → Ar-Ar'
| Feature | This compound | 2-chloro-5-iodopyridine |
| Reactive Site | C2-Cl | C5-I (preferentially) |
| Relative Reactivity | Lower | Higher |
| Typical Conditions | More forcing conditions required (higher temperatures, stronger bases, more active catalysts) due to the less reactive C-Cl bond.[5] | Milder conditions are often sufficient for selective coupling at the C-I position.[6] |
| Key Considerations | The steric bulk of the tert-butyl group may necessitate the use of less sterically demanding boronic acids or more robust catalyst systems. | Excellent chemoselectivity for the C-I bond allows for subsequent functionalization at the C-Cl position. |
Experimental Insight: In a typical Suzuki coupling, 2-chloro-5-iodopyridine will readily react with a boronic acid at the 5-position, leaving the 2-chloro substituent intact for further derivatization. This sequential functionalization is a powerful strategy in library synthesis. Conversely, coupling at the 2-position of this compound often requires more specialized ligands and higher catalyst loadings to overcome the inherent stability of the C-Cl bond.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.[7]
General Reaction Scheme: Ar-X + R₂NH → Ar-NR₂
| Feature | This compound | 2-chloro-5-iodopyridine |
| Reactive Site | C2-Cl | C5-I (preferentially) |
| Relative Reactivity | Lower | Higher |
| Typical Conditions | Requires bulky, electron-rich phosphine ligands and a strong base (e.g., NaOtBu) to facilitate the coupling of the less reactive aryl chloride.[8][9] | Can often be achieved under milder conditions, though the choice of ligand and base is still critical for high yields. |
| Key Considerations | The choice of amine is important; sterically hindered amines may react sluggishly due to the combined steric bulk of the tert-butyl group and the amine. | The reaction is highly selective for the C-I bond, preserving the C-Cl bond for subsequent transformations. |
Experimental Insight: The development of specialized ligands by the Buchwald and Hartwig groups has been instrumental in expanding the scope of C-N coupling to include challenging substrates like 2-chloropyridines.[7] For this compound, ligands such as RuPhos or XPhos are often employed. For 2-chloro-5-iodopyridine, the higher reactivity of the C-I bond allows for a broader range of reaction conditions and amine coupling partners.
The Sonogashira coupling is the method of choice for forming C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[10]
General Reaction Scheme: Ar-X + R-C≡CH → Ar-C≡C-R
| Feature | This compound | 2-chloro-5-iodopyridine |
| Reactive Site | C2-Cl | C5-I (preferentially) |
| Relative Reactivity | Significantly Lower | Higher |
| Typical Conditions | Very challenging. Requires highly active catalyst systems, and often results in low yields. Copper-free conditions may be explored to minimize side reactions. | Readily undergoes coupling at the C-I position under standard Sonogashira conditions (Pd catalyst, Cu(I) co-catalyst, amine base).[11] |
| Key Considerations | Homocoupling of the terminal alkyne can be a significant side reaction, especially under the more forcing conditions required for the activation of the C-Cl bond.[12] | The high reactivity and selectivity make it an excellent substrate for the introduction of alkyne moieties. |
Experimental Insight: The Sonogashira coupling of aryl chlorides is notoriously difficult. For this compound, achieving a successful reaction often necessitates extensive optimization of the catalyst, ligand, base, and solvent system. In contrast, 2-chloro-5-iodopyridine is an ideal substrate for this transformation, providing a reliable route to 2-chloro-5-alkynylpyridines.
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative, detailed protocols for a Suzuki-Miyaura coupling reaction with each substrate.
This protocol is adapted from standard procedures for Suzuki-Miyaura couplings of reactive aryl iodides.[6]
Materials:
-
2-chloro-5-iodopyridine (1.0 mmol, 239.4 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Pd(PPh₃)₄ (0.03 mmol, 34.7 mg)
-
K₂CO₃ (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-chloro-5-iodopyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent mixture (toluene, ethanol, water).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-phenylpyridine.
This protocol utilizes a more active catalyst system to facilitate the coupling of the less reactive aryl chloride.
Materials:
-
This compound (1.0 mmol, 169.7 mg)
-
Phenylboronic acid (1.5 mmol, 182.9 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
SPhos (0.08 mmol, 32.8 mg)
-
K₃PO₄ (2.0 mmol, 424.6 mg)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(tert-butyl)-2-phenylpyridine.
Conclusion and Outlook
The comparison between this compound and 2-chloro-5-iodopyridine highlights a fundamental principle in synthetic design: the judicious choice of substituents can dramatically alter the reactivity and synthetic utility of a molecule.
-
2-chloro-5-iodopyridine is a highly versatile building block for sequential cross-coupling reactions. The pronounced reactivity difference between the C-I and C-Cl bonds allows for selective functionalization at the 5-position under mild conditions, reserving the 2-position for subsequent transformations. This makes it an ideal substrate for the rapid generation of molecular diversity.
-
This compound , while presenting a more challenging substrate for cross-coupling due to the less reactive C-Cl bond and the steric hindrance of the tert-butyl group, is valuable for introducing the bulky tert-butyl moiety, which can be crucial for modulating the pharmacokinetic properties of a drug candidate. The successful coupling of this substrate relies on the use of modern, highly active catalyst systems.
For researchers and drug development professionals, a deep understanding of these reactivity profiles is essential for the rational design of synthetic routes, enabling the efficient and predictable construction of complex pyridine-containing molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Chloro-5-iodopyridine | 69045-79-0 [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. depts.washington.edu [depts.washington.edu]
A Comparative Guide to Suzuki Coupling Efficiency: 5-(tert-Butyl)-2-chloropyridine vs. 2-chloro-5-bromopyridine
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Pyridine-containing biaryls are particularly crucial motifs, ubiquitous in pharmaceuticals and functional materials. However, the efficiency of their synthesis is highly dependent on the nature of the halopyridine substrate. This guide provides an in-depth technical comparison of two common building blocks: the sterically hindered 5-(tert-Butyl)-2-chloropyridine and the di-halogenated 2-chloro-5-bromopyridine . We will dissect the mechanistic nuances, present comparative performance data, and offer field-proven protocols to navigate the synthetic challenges each substrate presents.
Mechanistic Considerations: The Decisive Factors of Reactivity
The success of a Suzuki coupling hinges on the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] The initial oxidative addition of the halopyridine to the Palladium(0) catalyst is frequently the rate-determining step and is profoundly influenced by the substrate's electronic and steric properties.[3][4]
The Carbon-Halogen Bond Dissociation Energy (BDE)
The primary determinant of reactivity between our two substrates is the strength of the carbon-halogen bond. The BDE trend is C-Cl > C-Br, meaning the C-Br bond is weaker and more readily cleaved.[3]
-
C-Cl Bond Energy: ~339 kJ/mol
-
C-Br Bond Energy: ~276 kJ/mol
This fundamental difference dictates that oxidative addition is kinetically and thermodynamically more favorable for a C-Br bond than for a C-Cl bond. Consequently, aryl bromides are generally more reactive than the corresponding chlorides, often requiring milder reaction conditions.[3][5]
Substrate-Specific Reactivity Profiles
-
2-chloro-5-bromopyridine: This molecule presents two potential sites for oxidative addition. Due to the significantly lower BDE of the C-Br bond, palladium-catalyzed coupling reactions exhibit high chemoselectivity, with the reaction occurring almost exclusively at the 5-position (C-Br).[6] The stronger C-Cl bond at the electronically activated 2-position remains intact under standard conditions, making this substrate ideal for sequential, site-selective cross-couplings.
-
This compound: This substrate possesses a single, relatively unreactive C-Cl bond at the 2-position. Activating this bond necessitates more aggressive reaction conditions, including highly active catalysts and elevated temperatures.[7] Furthermore, the large tert-butyl group at the 5-position introduces significant steric hindrance. This bulkiness can impede the approach of the palladium catalyst to the C-Cl bond and influence the subsequent transmetalation and reductive elimination steps, posing a considerable synthetic challenge.[8][9]
The "2-Pyridyl Problem"
Both substrates are 2-halopyridines, making them susceptible to the "2-pyridyl problem." The pyridine nitrogen, being Lewis basic, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8][10] The choice of bulky, electron-rich ligands is crucial to mitigate this effect by sterically discouraging N-coordination and promoting the desired catalytic turnover.[8]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Alternatives for 5-(tert-Butyl)-2-chloropyridine in Drug Discovery
Introduction: The Ubiquitous Pyridine Scaffold and the Role of 5-(tert-Butyl)-2-chloropyridine
The pyridine ring is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for interacting with biological targets. Within the vast landscape of functionalized pyridines, this compound has emerged as a valuable building block.[2][3][4][5] The tert-butyl group, a common motif in drug design, offers steric bulk that can enhance binding affinity and modulate pharmacokinetic properties.[6][7][8] The chloro-substituent at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[9][10]
This guide provides a comprehensive comparison of alternative building blocks to this compound, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic strategies. We will delve into the nuances of reactivity, explore bioisosteric replacements for the tert-butyl group, and present detailed experimental protocols for key transformations.
I. Strategic Alternatives to the 2-Chloropyridine Moiety
While the 2-chloro group is a workhorse for cross-coupling reactions, its reactivity can sometimes be sluggish, requiring forcing conditions that may not be compatible with sensitive functional groups.[11] This section explores alternative leaving groups at the 2-position that can offer distinct advantages in terms of reactivity and reaction conditions.
2-Bromopyridines: Enhanced Reactivity in Cross-Coupling
2-Bromopyridines are often more reactive than their 2-chloro counterparts in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions.[12][13][14][15] This increased reactivity stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the catalytic cycle.
Key Advantages:
-
Milder Reaction Conditions: Often proceed at lower temperatures and with lower catalyst loadings.
-
Broader Substrate Scope: Can be effective for challenging couplings where 2-chloropyridines fail.
-
Versatile Precursors: Can be readily converted to other functional groups, such as through lithiation to form 2-lithiopyridine.[14]
2-Pyridyl Triflates and Tosylates: Superior Leaving Groups
Triflates (OTf) and tosylates (OTs) are excellent leaving groups, often surpassing both chlorides and bromides in reactivity for cross-coupling reactions.[16] They can be synthesized from the corresponding 2-hydroxypyridines or 2-aminopyridines.[16]
Key Advantages:
-
High Reactivity: Enable rapid cross-coupling reactions under mild conditions.[17]
-
Alternative Synthetic Access: Can be prepared from readily available starting materials.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in drug discovery.[9][18] The choice of leaving group on the pyridine ring significantly impacts the reaction efficiency.
| Leaving Group | General Reactivity | Typical Catalyst System | Key Considerations |
| -Cl | Moderate | Pd(OAc)₂ / Bulky phosphine ligand (e.g., SPhos, XPhos) | Requires stronger bases (e.g., K₃PO₄, Cs₂CO₃) and often higher temperatures.[11][19] |
| -Br | Good | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | Generally proceeds under milder conditions than chlorides.[20] |
| -OTf | Excellent | Pd(PPh₃)₄ or PdCl₂(dppf) | Highly reactive, allowing for low catalyst loadings and room temperature reactions in some cases. |
II. Bioisosteric Replacements for the tert-Butyl Group
The tert-butyl group is prized for its steric bulk and lipophilicity. However, its incorporation can sometimes lead to undesirable properties like low solubility or metabolic instability.[8] Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its desired biological activity.[21]
Common Bioisosteres for the tert-Butyl Group:
-
Cycloalkyl Groups (Cyclopropyl, Cyclobutyl): These groups mimic the steric profile of the tert-butyl group while introducing a higher degree of sp³ character, which can improve solubility and metabolic stability.[6][7]
-
Trifluoromethyl (-CF₃): This group is a well-established bioisostere for the tert-butyl group, offering similar steric bulk but with distinct electronic properties due to its strong electron-withdrawing nature.[7][8]
-
Bicyclo[1.1.1]pentane (BCP): This rigid, three-dimensional scaffold has gained attention as a tert-butyl isostere, offering improved physicochemical properties.[22]
-
Trifluoromethyl-substituted Cycloalkanes: These combine the features of both cycloalkyl and trifluoromethyl groups.[22]
| Bioisostere | Key Physicochemical Properties | Potential Advantages in Drug Design |
| Cyclopropyl | Increased sp³ character, reduced lipophilicity compared to t-Bu.[6][7] | Improved solubility and metabolic stability. |
| Cyclobutyl | Similar steric bulk to t-Bu, increased sp³ character.[6][7] | Can enhance binding interactions through conformational restriction. |
| Trifluoromethyl | Electron-withdrawing, can alter pKa and hydrogen bonding capacity.[7][8] | Modulates electronic properties, potentially improving target engagement. |
| Bicyclo[1.1.1]pentane | Rigid 3D structure, increased sp³ character.[22] | Can improve metabolic stability and membrane permeability.[22] |
III. Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine with an arylboronic acid, a common transformation in drug discovery.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dioxane/water (e.g., 4:1 v/v), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-arylpyridine.
Causality Behind Experimental Choices:
-
Bulky Phosphine Ligand (SPhos): 2-Chloropyridines are relatively unreactive. Bulky, electron-rich ligands like SPhos are crucial to facilitate the oxidative addition of the C-Cl bond to the palladium center and prevent catalyst deactivation by coordination of the pyridine nitrogen.[11][19]
-
Strong Base (K₃PO₄): A strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[11]
-
Aqueous Solvent System: The presence of water can often accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[23] This protocol outlines a general procedure for the amination of a 2-bromopyridine.
Decision Tree for Buchwald-Hartwig Amination
Caption: A decision-making guide for selecting ligands in Buchwald-Hartwig amination.
Materials:
-
5-(tert-Butyl)-2-bromopyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Xantphos (1.5-3 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous toluene or dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and the base to an oven-dried reaction vessel.
-
Add the anhydrous solvent, followed by the 2-bromopyridine and the amine.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired 2-aminopyridine.
Causality Behind Experimental Choices:
-
Catalyst Poisoning Prevention: The nitrogen atom of 2-halopyridines can coordinate to the palladium catalyst and inhibit its activity.[15] The use of bulky, electron-rich ligands like Xantphos helps to prevent this catalyst poisoning.[24]
-
Base Selection: A strong, non-nucleophilic base is essential for the deprotonation of the amine and the subsequent catalytic cycle. The choice between Cs₂CO₃ and NaOtBu can depend on the specific substrates and their functional group tolerance.[15][25]
IV. Conclusion: A Toolkit for Strategic Synthesis
The selection of a building block in drug discovery is a critical decision that can significantly impact the synthetic route and the properties of the final compound. While this compound is a valuable and widely used reagent, a thorough understanding of its alternatives is essential for the modern medicinal chemist. By considering more reactive leaving groups like bromides and triflates, researchers can often access milder and more efficient reaction conditions. Furthermore, the judicious use of bioisosteric replacements for the tert-butyl group provides a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. This guide serves as a foundational resource to empower researchers to navigate these choices strategically, ultimately accelerating the discovery of new medicines.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound 97% | CAS: 102236-19-1 | AChemBlock [achemblock.com]
- 4. 102236-19-1|this compound|BLD Pharm [bldpharm.com]
- 5. 102236-19-1 | this compound - AiFChem [aifchem.com]
- 6. enamine.net [enamine.net]
- 7. enamine.net [enamine.net]
- 8. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating 5-(tert-Butyl)-2-chloropyridine and Its Isomers
Introduction: The Analytical Imperative in Isomer Identification
In the realms of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and intellectual property defensibility. Isomers such as 5-(tert-Butyl)-2-chloropyridine and its structural variants share the same molecular formula (C₉H₁₂ClN) and molecular weight (169.65 g/mol ), rendering them indistinguishable by basic mass spectrometry.[1][2][3] However, the differential positioning of the chloro and tert-butyl substituents on the pyridine ring profoundly alters the molecule's electronic and steric properties. These subtle changes manifest as distinct and measurable differences in their spectroscopic signatures.
This guide provides an in-depth comparison of this compound and its key isomers, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for unambiguous structural elucidation. We will move beyond data tabulation to explore the causal relationships between molecular structure and spectral output, equipping researchers with the expertise to confidently identify these critical compounds.
The Isomers in Focus: A Structural Overview
The primary isomers of concern involve the rearrangement of the chloro and tert-butyl groups around the pyridine core. While numerous permutations exist, this guide will focus on the most commercially and synthetically relevant isomers.
References
Safety Operating Guide
Mastering the Safe Handling of 5-(tert-Butyl)-2-chloropyridine: A Guide for Laboratory Professionals
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, functionalized pyridine derivatives like 5-(tert-Butyl)-2-chloropyridine are invaluable building blocks. However, their utility is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of laboratory safety and chemical hygiene. Our focus extends beyond mere compliance, aiming to instill a culture of safety-conscious practice that protects researchers and ensures the integrity of their work.
Understanding the Hazard Profile of this compound
Before any handling, a thorough understanding of the inherent risks is paramount. This compound is a substituted pyridine that presents several health and environmental hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary classifications are:
-
Acute Toxicity: Harmful if swallowed and in contact with skin (H302 + H312).[1][2]
-
Eye Irritation: Some sources indicate it causes serious eye irritation (H319).[3][4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[3][4]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects (H412).[1][2]
The Precautionary Statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is consistently associated with this compound, underscoring the critical role of Personal Protective Equipment (PPE).[1][2]
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary method for minimizing exposure.[5][6] However, appropriate PPE is a mandatory secondary defense. The selection of PPE must be deliberate and based on the specific hazards of this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or equivalent standards are essential to protect against splashes.[7]
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in addition to chemical splash goggles.[5]
Hand Protection: A Critical Choice
The selection of appropriate gloves is crucial due to the compound's dermal toxicity and skin irritation properties. While nitrile gloves are common in laboratory settings, for chlorinated aromatic compounds, a more robust barrier is recommended.
-
Primary Recommendation: Butyl Rubber Gloves. Butyl rubber offers superior resistance to a wide range of corrosive chemicals, including many chlorinated compounds.[8][9][10] It provides a higher level of protection against permeation by this specific class of chemical.
-
Alternative: Neoprene Gloves. Neoprene gloves also offer good resistance to a variety of chemicals and can be a suitable alternative.[6][11]
-
Not Recommended for Prolonged Contact: Nitrile Gloves. While nitrile gloves provide good general protection and are resistant to many solvents and oils, they may offer less resistance to chlorinated solvents upon prolonged exposure.[9][10][12] If nitrile gloves are used, it is advisable to double-glove and change them immediately upon any sign of contamination.
Causality: The effectiveness of a glove material is determined by its ability to resist degradation, permeation, and penetration by the chemical. For chlorinated pyridines, the molecular structure of butyl rubber provides a more tortuous path for the chemical to travel, delaying breakthrough time compared to standard nitrile gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection
A fully-buttoned, long-sleeved laboratory coat is mandatory to protect against incidental skin contact. For procedures with a higher risk of splashing, a chemically resistant apron or suit should be worn over the lab coat.
Respiratory Protection
All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] However, in the event of a spill or if work must be performed outside of a fume hood, respiratory protection is necessary.
-
Requirement: A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is required.[13][14][15]
-
Fit and Training: Proper fit testing and user training are mandated by OSHA and are essential for the respirator to provide adequate protection.[13]
The following table summarizes the recommended PPE for handling this compound:
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical splash goggles (minimum); Face shield over goggles (for splash risk) | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Butyl rubber or Neoprene gloves | Offers superior chemical resistance to chlorinated aromatic compounds. |
| Body Protection | Long-sleeved laboratory coat; Chemical-resistant apron (for splash risk) | Prevents skin contact and irritation. |
| Respiratory Protection | Work within a chemical fume hood; NIOSH-approved respirator with organic vapor cartridges (for spills or work outside a hood) | Minimizes inhalation of harmful vapors that can cause respiratory irritation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, GHS hazard pictograms, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16] The storage location should be in a designated, secured cabinet for toxic chemicals. Keep the container tightly sealed.[16]
Handling and Use
-
Designated Area: All handling and use of this compound must be performed in a designated area within a certified chemical fume hood.[16]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[17] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[18]
-
Transfers: When transferring the liquid, use a funnel and perform the operation over a secondary containment tray to catch any potential drips.
-
Avoid Aerosolization: Handle the liquid gently to avoid the generation of aerosols.
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release.
Spill Management
The response to a spill depends on its size and location.
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup (Small Spill):
-
Alert Personnel: Immediately alert others in the vicinity.[19]
-
Don PPE: Wear the appropriate PPE, including a respirator with organic vapor cartridges, butyl rubber gloves, and chemical splash goggles.[19]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[20]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[19][21]
-
Decontaminate: Clean the spill area with a detergent solution and water.
-
Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.[22]
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[23]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[20] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[22] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]
Disposal Plan: A Responsible Conclusion
All waste containing this compound must be treated as hazardous waste.
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation: As a chlorinated aromatic compound, waste this compound should be collected in a designated container for halogenated organic waste.[24][25] Do not mix with non-halogenated waste to prevent costly disposal complications.[25]
-
Containers: Use robust, leak-proof, and clearly labeled containers. Ensure the exterior of the container is clean.
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program, in compliance with local, state, and federal regulations.[24][26]
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, fostering a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. 102236-19-1 | this compound - AiFChem [aifchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 4-(tert-Butyl)-2-chloropyridine | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. oxwork.com [oxwork.com]
- 9. gloves.com [gloves.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 12. worksafegear.com.au [worksafegear.com.au]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. pksafety.com [pksafety.com]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. lobachemie.com [lobachemie.com]
- 18. Working With Chemicals – AFNS Safety [afns-safety.ualberta.ca]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. emergency.fsu.edu [emergency.fsu.edu]
- 21. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 22. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 23. Hazardous Materials Spill – Emergency Management - Georgia Southern University [georgiasouthern.edu]
- 24. ethz.ch [ethz.ch]
- 25. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 26. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
